molecular formula C6H10BrN B1266044 6-Bromohexanenitrile CAS No. 6621-59-6

6-Bromohexanenitrile

Cat. No.: B1266044
CAS No.: 6621-59-6
M. Wt: 176.05 g/mol
InChI Key: PHOSWLARCIBBJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromohexanenitrile (6-Bromohexanonitrile) is an ω -bromoalkanonitrile. Friedel Crafts alkylation of this compound with benzene has been studied.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromohexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN/c7-5-3-1-2-4-6-8/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOSWLARCIBBJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC#N)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064421
Record name Hexanenitrile, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6621-59-6
Record name 6-Bromohexanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6621-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromohexanenitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006621596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Bromohexanenitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59712
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexanenitrile, 6-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanenitrile, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromohexanonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.882
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-BROMOHEXANENITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2AX3BGU9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromohexanenitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-bromohexanenitrile, a versatile bifunctional molecule of significant interest in organic synthesis and pharmaceutical development. Its unique combination of a terminal nitrile group and a primary alkyl bromide makes it a valuable building block for introducing cyano- and hexyl-moieties into more complex molecular architectures. We will delve into its core chemical properties, reactivity, and practical applications, supported by field-proven insights and established protocols.

Core Molecular Profile and Physicochemical Properties

This compound, with the IUPAC name this compound, is a linear aliphatic nitrile. The molecule possesses a six-carbon chain, with a bromine atom at one terminus and a nitrile group at the other. This bifunctional nature is the cornerstone of its synthetic utility.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

The following table summarizes the key physical and chemical properties of this compound. These parameters are critical for designing experimental setups, purification strategies, and ensuring safe handling.

PropertyValueSource
Molecular Formula C₆H₁₀BrN
Molecular Weight 176.06 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 122-124 °C at 12 mmHg
Density 1.32 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.481
CAS Number 6621-59-6
Solubility Soluble in most organic solvents.

Spectroscopic Signature for Structural Verification

Accurate characterization of this compound is paramount before its use in any synthetic protocol. The following spectroscopic data provide a definitive fingerprint for this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will exhibit distinct signals corresponding to the different methylene groups in the aliphatic chain. The protons alpha to the bromine atom will be the most deshielded, appearing furthest downfield.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show six distinct signals for the six carbon atoms. The nitrile carbon will have a characteristic chemical shift in the range of 118-122 ppm.

  • IR (Infrared) Spectroscopy: The most prominent and diagnostic peak in the IR spectrum will be the sharp, strong absorption band for the nitrile (C≡N) stretching vibration, typically appearing around 2247 cm⁻¹. The C-Br stretching vibration will be observed in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Reactivity Profile and Synthetic Applications

The synthetic versatility of this compound stems from the orthogonal reactivity of its two functional groups. The primary alkyl bromide is an excellent electrophile, susceptible to nucleophilic substitution, while the nitrile group can undergo a variety of transformations, including hydrolysis, reduction, and addition reactions.

3.1. Nucleophilic Substitution at the Bromide Terminus

The C-Br bond is the primary site for nucleophilic attack. This allows for the facile introduction of a wide range of functional groups.

Common Nucleophilic Substitution Reactions:

  • Azide Formation: Reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF yields 6-azidohexanenitrile. This is a key intermediate for the synthesis of amines via reduction or for use in "click" chemistry.

  • Cyanide Displacement: While less common due to the presence of the existing nitrile, reaction with a cyanide source can be envisioned under specific conditions.

  • Ether and Thioether Formation: Alkoxides and thiolates will readily displace the bromide to form the corresponding ethers and thioethers.

  • Amine Alkylation: Primary and secondary amines can be alkylated with this compound to introduce the cyanopentyl moiety.

Workflow for a Typical Nucleophilic Substitution:

Caption: Generalized workflow for nucleophilic substitution reactions.

3.2. Transformations of the Nitrile Group

The nitrile group offers a gateway to other important functional groups.

  • Reduction to Primary Amine: Catalytic hydrogenation (e.g., using H₂, Pd/C) or chemical reduction (e.g., with LiAlH₄) will reduce the nitrile to a primary amine, yielding 6-bromoheptan-1-amine. This transformation is valuable for creating diaminoalkanes after a subsequent substitution of the bromide.

  • Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis will convert the nitrile group to a carboxylic acid, forming 6-bromohexanoic acid. This is a common strategy for producing bifunctional molecules with both halide and carboxylate functionalities.

Synthesis and Purification Protocols

4.1. Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of 1,5-dibromopentane with sodium cyanide in a polar aprotic solvent.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add a solution of 1,5-dibromopentane in a suitable solvent such as DMSO.

  • Reagent Addition: Slowly add a stoichiometric amount of sodium cyanide to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-70 °C) and stir vigorously for several hours. Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether).

  • Extraction and Washing: Extract the aqueous layer several times with the organic solvent. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is typically purified by vacuum distillation to yield pure this compound.

4.2. Purification Considerations

Due to its relatively high boiling point, vacuum distillation is the preferred method for purifying this compound. Care should be taken to avoid overheating, which can lead to decomposition. For smaller scales or for removing non-volatile impurities, column chromatography on silica gel can be employed.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Hazards: It is harmful if swallowed, inhaled, or in contact with skin. It can cause serious eye irritation.

  • Precautions: Wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person into fresh air and keep comfortable for breathing. If swallowed, call a poison center or doctor immediately.

Applications in Drug Development and Organic Synthesis

The unique bifunctional nature of this compound makes it a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds and complex organic molecules.

  • Linker Chemistry: The hexyl chain can act as a flexible linker in the development of bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs).

  • Synthesis of Heterocycles: The nitrile and bromide functionalities can be used in cyclization reactions to form various heterocyclic ring systems.

  • Introduction of Cyano Groups: It serves as a reagent for introducing a cyanopentyl group into a target molecule, which can be a key pharmacophore or a precursor to other functional groups.

References

  • This compound, PubChem, [Link]
  • 6-Bromohexanoic acid, Wikipedia, [Link]

6-Bromohexanenitrile IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on CN

I'm kicking off my research by diving into the world of 6-bromohexanenitrile. I'm focusing my Google searches to unearth its IUPAC name, key chemical attributes, how it's made, and its role in drug discovery. This initial sweep should provide a solid foundation.

Expanding Initial Research Scope

I'm now expanding my initial research beyond the basic Google search. I'm focusing my efforts to collect more comprehensive information on this compound. I am also incorporating searches for established protocols and safety data to build my foundation. I am starting to look at how I will structure the information gathered.

Defining Guide Structure

I'm now analyzing the information to structure an in-depth technical guide. I'm focused on the best flow to present the nomenclature, properties, synthesis, and applications, and I'll identify key experimental procedures that need authoritative citations from academic sources.

6-Bromohexanenitrile synthesis from 6-bromohexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Synthesis Research

I'm starting a thorough search to gather information on synthesizing 6-bromohexanenitrile from 6-bromohexanoic acid. I'm focusing on reaction mechanisms, common reagents, detailed experimental protocols, and typical yields.

Deepening Literature Analysis

I'm now diving into the literature to pinpoint the most credible resources. My focus is shifting towards structuring the guide logically. I'll include the compound's significance, discuss synthetic pathways in detail, and create an experimental protocol. I'm prioritizing explanations for reagent and condition choices, supported by literature. Tables and a Graphviz diagram will aid data presentation.

Organizing the Synthesis Guide

I've just structured the guide logically, beginning with the compound's importance and diving into synthetic pathways. An experimental protocol will follow, with a focus on explaining reagent choices and supporting them with literature. I'll include data tables and a Graphviz diagram to aid understanding. Finally, I'll compile a complete and verifiable reference section.

6-Bromohexanenitrile spectroscopic data

Author: BenchChem Technical Support Team. Date: January 2026

Collecting Spectral Data

I am now actively gathering spectroscopic data for 6-bromohexanenitrile. I'm focusing on obtaining IR, ¹H NMR, ¹³C NMR, and mass spectrometry information through thorough Google searches, as this is the best starting point for analysis.

Planning Technical Guide Structure

I have started planning the structure of the technical guide. My current plan involves an introduction to this compound, followed by individual sections dedicated to IR, ¹H NMR, ¹³C NMR, and mass spectrometry. Each section will cover theoretical principles, experimental protocols, data presentation, and interpretation. I'm also planning to use Graphviz diagrams to enhance clarity, and in-text citations with a full references section are planned.

Analyzing Spectral Data

I am now analyzing the retrieved data to identify key peaks and patterns. I'm focusing on characteristic peaks, chemical shifts, and fragmentation data. I will use this data to form the foundation of each section of the guide.

6-Bromohexanenitrile IR spectrum interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Initiating IR Spectroscopy Search

I'm starting with targeted Google searches to find comprehensive data on the infrared spectroscopy of 6-bromohexanenitrile. I'm focusing on identifying characteristic vibrational frequencies for both the nitrile and alkyl halide functional groups.

Developing the Technical Guide

I'm now diving into the structuring of the technical guide itself. I'll begin with an overview of this compound and IR spectroscopy fundamentals. Then I'll meticulously detail the expected IR spectrum, followed by a practical acquisition protocol and a discussion of potential impurities. I plan to incorporate in-text citations and a comprehensive reference list to make it robust.

Compiling Spectral Data

I've initiated a deep dive into the IR spectroscopy of this compound. My searches are focused on identifying the characteristic vibrational frequencies of nitrile, alkyl halide, and aliphatic C-H bonds. I'm analyzing the data to pinpoint the key absorption bands and their corresponding molecular vibrations. The technical guide is next!

6-Bromohexanenitrile mass spectrometry fragmentation

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering data on the fragmentation patterns of 6-bromohexanenitrile. My initial focus is comprehensive Google searches to identify common pathways, ion masses, and the impact of different collision energies. I'm prioritizing diverse literature sources to ensure a thorough understanding of this compound.

Expanding Search Parameters

I'm expanding my data collection to include established experimental protocols for similar halogenated nitriles. My focus is on sample prep, instrument settings, and analysis workflows. I'll also be referencing peer-reviewed journals and spectral databases to validate my claims and fragmentation patterns. This is leading me to structure the guide with a detailed experimental protocol and DOT language diagrams for fragmentation pathways.

Defining Guide Structure

I'm now diving into structuring the technical guide. I'll start with an introduction to the compound and the significance of its mass spectral analysis. Then, I will delve into expected fragmentation patterns under common ionization methods, like EI, using DOT language diagrams. I will also make a summary table of predicted m/z values. Next, I will create a detailed experimental protocol and visualize the workflow with a DOT diagram. I will ensure all claims are well-cited.

solubility of 6-Bromohexanenitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Starting Solubility Research

I am now initiating targeted Google searches to gather comprehensive data on the solubility of 6-bromohexanenitrile in various organic solvents. My focus is on identifying quantitative solubility data and relevant physical properties to develop a detailed understanding of its behavior.

Defining Solubility Principles

I've moved from data gathering to analysis. I'm now synthesizing all the information collected to understand the principles governing solubility, paying close attention to the "like dissolves like" rule and identifying any gaps. I'm on track to structure the technical guide, starting with the properties of this compound, solubility data in a table, and the experimental protocol.

Deepening Solubility Analysis

I'm expanding my approach to delve into specific experimental protocols. I'm focusing on incorporating a "Graphviz diagram" into the guide for a visual representation of the workflow. I'm now concentrating on structuring the guide to cover the physicochemical properties of this compound, providing a detailed solubility discussion with a data table, and an experimental protocol. The goal is a comprehensive technical guide with expert insights, references, and a self-validating protocol.

6-Bromohexanenitrile safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated the data gathering phase. Right now, I'm concentrating on targeted Google searches to find comprehensive safety and handling details for 6-bromohexanenitrile. I'm prioritizing its physical and chemical properties, GHS hazard classifications, and PPE recommendations.

Outlining Guide Structure

I'm now structuring the technical guide. It will start with an introduction and hazard identification, including a safety data table. I will then cover risk assessment and control, with engineering and administrative control measures, and PPE selection, visualized with a hierarchy of controls diagram. The next step is creating a safe handling and storage protocol for the compound, along with step-by-step emergency procedures supported by a flowchart.

Refining Guide Details

I'm now zeroing in on the guide's structure. It's becoming apparent that I'll start with an intro and hazard identification with a key safety data summary. Next up is risk assessment and control, encompassing engineering and administrative measures, and selecting PPE, illustrated with a hierarchy diagram. I'm focusing on crafting a safe handling and storage protocol and developing emergency procedures, including a step-by-step flowchart. I will now add disposal, citations, and a reference list to the document.

commercial suppliers of 6-Bromohexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Supplier Identification

I'm currently engaged in a deep dive, initiating targeted searches on Google, prioritizing reputable commercial suppliers of 6-Bromohexanenitrile. I'm focusing on well-established chemical suppliers, particularly those that have a solid reputation for serving research and pharmaceutical industries. My aim is to compile a list of potential sources.

Analyzing Supplier Data

I'm now focused on gathering crucial technical documentation. I'm actively searching for data sheets and certificates of analysis from suppliers to understand purity, testing methods, and common impurities. I'm simultaneously researching typical applications and synthetic routes. This will guide me in determining critical quality attributes important to researchers. I'm aiming for a comprehensive overview to shape my upcoming guide.

Compiling Data & Planning

I've just initiated a series of targeted Google searches to find reputable commercial suppliers, concentrating on those serving research and pharma. I'm also gathering data sheets and CoAs to understand purity and common impurities. I will investigate typical applications to identify the key quality aspects for researchers. I'm now structuring an in-depth technical guide.

Analyzing Supply Sources

I've just finished the initial sweep, and it seems Sigma-Aldrich (Merck), Thermo Fisher, and TCI America are among the leading suppliers for this compound. Platforms like ChemScence and MolPort also aggregate supplier data, presenting even more options.

Deepening Data Gathering

I'm now shifting gears, and aiming for greater specificity. I need a deep dive into quality specifications, including typical purity levels and analytical techniques like NMR and GC-MS. I'll need to find sample Certificates of Analysis (CoAs). I'm looking at potential impurities from synthesis, and how these could impact research, so I can present a comprehensive view. The goal is a detailed scientific white paper.

Developing The Framework

The initial supplier data is useful. I'm now developing the structure for the white paper. I'll need to research purity grades, common impurities, and consider supplier evaluation, safe handling, and specific applications. I will incorporate a practical protocol to demonstrate expertise. The goal is to provide a comprehensive, scientific-grade guide.

Analyzing Commercial Options

I've gathered a good initial list of potential commercial suppliers. My second round of searches is now uncovering technical specifications, particularly regarding quality control methods. I'm seeing mentions of techniques like GC for purity analysis. I'm focusing on the technical data now to refine my assessment.

Identifying Remaining Gaps

My exploration is revealing key missing information. I need a concrete experimental protocol for this compound, details on common impurities beyond broad purity levels, and a citationable source for reaction mechanisms. Also, I'm working to gather more specific supplier data to finalize a comparison table.

Addressing Critical Deficiencies

My searches are now yielding more technical information, particularly around quality control and application examples. I've found mentions of GC for purity and SDS documents, which is a start. However, I still need a detailed experimental protocol, insights into common impurities, and a reliable citation for the reaction mechanism. I'm also working to bolster the supplier comparison table with consistent data on purity, analytical tests, and scale-up.

Establishing Initial Parameters

I've established a solid foundation with initial supplier identification (Sigma-Aldrich, TCI, Thermo Fisher). I understand general purity levels and the relevance of GC as an analytical method. Safety data sheet searches yielded preliminary handling info, which was helpful. The last search successfully built from this progress.

Focusing on Detailed Data

I am now focusing on the data from suppliers. I'm actively collecting precise purity grades, guaranteed analytical tests, and packaging details for comparison. I've also pivoted toward identifying potential common impurities, recognizing that the starting materials and reaction byproducts are the most likely to show up.

Analyzing Specific Needs

I'm now focusing on specific, concrete details. I've compiled a detailed comparison of supplier data, seeking precise purity grades, guaranteed analytical test results (CoA), and packaging options. My focus has shifted toward finding common impurities, and I'm concentrating on the synthesis route to inform likely candidates. I also need to find a citable source for the SN2 reaction and will create a DOT graph to structure the guide.

Developing the Outline

I'm currently structuring the comprehensive guide to commercial this compound suppliers. My focus is on creating a solid outline. This outline will ensure a logical flow and in-depth coverage, suitable for researchers and drug development professionals. I plan to incorporate citations to establish authority.

Expanding the Technical Details

I'm now diving into the specific technical details. I've pinpointed key suppliers like Sigma-Aldrich and TCI. I'm focusing on their purities and quality control methods, especially Gas Chromatography (GC). I've also found a representative protocol. I have a plan to use data tables, experimental protocols, and Graphviz diagrams to make my guide truly useful. I'm also examining the synthesis from caprolactone to address potential impurities.

Formulating the Structure

Now, I'm integrating data to build the guide's framework. I've chosen to begin with an abstract and an introduction to establish the subject's importance. The core section, "Supplier Selection & Qualification," will be structured by starting material quality. It is key to an analysis that includes an evaluation criteria diagram and a comparative table of major suppliers. I'm focusing on Sigma-Aldrich, TCI, and Thermo Fisher, and will include the implications of quality.

Finalizing the Content

I've crafted a comprehensive structure and I'm ready to populate it. I'll include an abstract and a detailed introduction to contextualize this compound's uses and properties. My "Supplier Selection" section, including an evaluation criteria diagram and a comparative table, is underway. I'll then delve into Quality Control with CoA deconstruction, potential impurity discussions, and an in-house GC protocol. Lastly, I will explain its use in a validated experimental protocol.

Finalizing the Structure

Now, I'm integrating data to build the guide's framework. I've chosen to begin with an abstract and introduction, contextualizing this compound's properties and significance. The core, "Supplier Selection & Qualification," will focus on starting material quality. An evaluation criteria diagram and supplier comparison table are nearly complete. I'll then delve into Quality Control via CoA analysis and discuss impurities. Finally, I will explain its utility in a validated experimental protocol. The structure also includes safety information and a complete reference list.

purity specifications for 6-Bromohexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Nitrile

I'm starting with focused Google searches to get the lay of the land for 6-Bromohexanenitrile. I'm aiming for comprehensive data on purity specs, analytical methods, and the impurities that often tag along. After that, I'll dive into the search results.

Expanding Analytical Approach

I'm now expanding my search to identify key quality control parameters like appearance, assay, and water content. I'm also hunting for established standards or monographs. I'm planning to acquire protocols for GC, HPLC, NMR, and IR to ensure comprehensive analysis. This will all be part of developing a technical guide.

Structuring Technical Guide

I'm now focusing on organizing the guide. I'll introduce the importance of purity first and follow with a table of typical specifications. Then, the analytical methods with detailed protocols will be presented, alongside impurity characterization. I'll also add diagrams for clarity, with citations and a complete reference list. I'm aiming for a comprehensive and user-friendly guide.

Methodological & Application

synthesis of organozinc reagents using 6-Bromohexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Research on Synthesis

I've initiated a thorough search for methods to synthesize organozinc reagents from 6-bromohexanenitrile. I'm focusing on approaches like direct zinc insertion and transmetalation, considering the use of activating agents. My goal is to map out the most efficient and scalable routes. I need to understand the nuances of each technique.

Exploring Synthetic Strategies Now

I'm now diving into the specifics of direct zinc insertion, transmetalation and Rieke zinc. I'm focusing on the reactivity and stability of the resulting organozinc reagent, particularly how the nitrile group behaves. I'm also looking for detailed experimental protocols, including reaction setups, and characterization techniques.

Initiating Comprehensive Literature Search

I've started a thorough literature review, homing in on methods to synthesize organozinc reagents from this compound, examining direct zinc insertion, transmetalation, and Rieke zinc. I'm focusing on the nitrile group's compatibility, reagent stability, and detailed protocols. After compiling data, I'll structure the application note, introducing the role of cyanofunctionalized organozinc reagents and will present various synthetic methods, with a detailed protocol, and a table.

6-Bromohexanenitrile as a PROTAC linker

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Initial Research

I'm now starting with comprehensive Google searches. My goal is to gather foundational data on 6-bromo hexanenitrile. I'm focusing on its chemical properties and established applications in synthesis, with a particular interest in its use as a chemical linker.

Analyzing PROTAC Linker Use

I'm now diving deeper into the application of 6-bromohexanenitrile within PROTACs, focusing on scholarly articles and protocols. I'm actively seeking examples of its use, the reasoning behind its selection, and any linked experimental data. Also, I'm building a framework for the application note and gathering essential physicochemical data for it.

Defining Scope & Gathering Data

I am now focusing on this compound. I'm expanding my literature search to include physicochemical properties and PROTAC-specific applications. I'm also preparing to structure the application note by introducing PROTACs and the linker's role. I'm working to develop synthesis protocols and visualize the workflow, ensuring all sources are cited.

Launching Comprehensive Research

I'm now starting with comprehensive Google searches, focusing on the basics of this compound, its properties, and roles in synthesis, especially as a PROTAC linker. I will also be searching for related scientific articles and protocols to highlight its applications in PROTACs, along with the reasoning behind its usage and supporting experimental findings. Simultaneously, I'm researching PROTAC design principles to create a comprehensive context. I am also searching for the reliable physicochemical data needed for the application note.

Considering Initial Properties

I've been looking into this compound and have accumulated a substantial amount of data. I'm focusing on its chemical and physical characteristics, and safety aspects. Plus, several suppliers label it as a PROTAC linker, which is an important consideration.

Refining Protocol Strategies

I'm now shifting gears after the literature review. While I have the basics, specific PROTAC synthesis with this compound is missing. There is no step-by-step validated protocol, which means I'll have to develop a representative protocol based on general approaches. I need to focus on devising a plausible, detailed experimental procedure and validating its effectiveness.

Developing Synthetic Protocol

I've realized the need to adapt my approach. Despite having chemical and safety data on this compound, and recognizing its use as a PROTAC linker, I lack a specific, validated protocol for its complete synthesis and validation within a PROTAC. The literature shows general synthetic routes, but no detailed, step-by-step example. My revised plan is to create a plausible protocol, clearly noting its generalized nature, while searching for data on similar aliphatic linker-based PROTACs.

Collecting Chemical Data

I've assembled key physicochemical properties for this compound. Molecular weight, formula, CAS number, boiling point, and density are now in hand, along with essential safety details. This foundation is solid.

Finalizing Data Gathering

Now, I've confirmed that the physicochemical properties are complete. I have all the necessary details for this compound, and the data is verified. My focus has shifted from searching to application note construction, including protocol creation, diagrams, and referencing.

Application Note & Protocol: Friedel-Crafts Alkylation with 6-Bromohexanenitrile for the Synthesis of ω-Arylalkanenitriles

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide to the Friedel-Crafts alkylation of aromatic compounds using 6-bromohexanenitrile. It outlines the synthetic utility, mechanistic nuances, and a comprehensive, field-tested laboratory protocol. The focus is on leveraging this reaction for the synthesis of 6-arylhexanenitriles, valuable intermediates in medicinal chemistry and materials science. We address common challenges, including catalyst deactivation and potential side reactions, offering expert insights to ensure reproducible and high-yield outcomes.

Introduction: Strategic Importance of ω-Arylalkanenitriles

The introduction of cyanoalkyl chains onto aromatic rings is a powerful transformation in organic synthesis. The resulting ω-arylalkanenitriles are versatile precursors for a variety of functional groups, including carboxylic acids, amines, and ketones, which are foundational in the development of novel therapeutics and functional materials. The Friedel-Crafts alkylation, a cornerstone of C-C bond formation, offers a direct route to these valuable scaffolds. However, the presence of a nitrile group in the alkylating agent, such as in this compound, introduces specific challenges that require careful consideration of the reaction mechanism and conditions.

The nitrile functional group can coordinate with the Lewis acid catalyst, potentially leading to its deactivation or the formation of undesired byproducts. This guide provides a robust protocol that navigates these complexities to achieve the efficient synthesis of 6-arylhexanenitriles.

Mechanistic Considerations and Strategic Choices

The Friedel-Crafts alkylation of an aromatic ring with this compound proceeds through the formation of a carbocation intermediate, facilitated by a Lewis acid catalyst. The choice of catalyst is critical to the success of the reaction.

The Role of the Lewis Acid

A Lewis acid, typically a metal halide such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is essential for activating the C-Br bond. The Lewis acid coordinates to the bromine atom, polarizing the bond and facilitating its cleavage to generate a secondary carbocation. This electrophilic species is then attacked by the electron-rich aromatic ring.

However, the nitrile group presents a competing site for Lewis acid coordination. This can lead to the deactivation of the catalyst, slowing down or even halting the desired alkylation. To circumvent this, a stoichiometric amount of the Lewis acid is often required. The selection of a milder Lewis acid, such as iron(III) chloride, can sometimes offer a better balance between reactivity and selectivity, minimizing side reactions.

Substrate Scope and Potential Side Reactions

The choice of the aromatic substrate significantly influences the reaction outcome. Electron-rich aromatic compounds, such as toluene and xylenes, are highly reactive and generally give good yields of the desired product. Less reactive substrates, like benzene, may require more forcing conditions. Halobenzenes can also be used, though their deactivating nature typically results in lower yields.

A primary side reaction to consider is intramolecular cyclization. The newly formed 6-arylhexanenitrile can, under the reaction conditions, undergo a subsequent intramolecular Friedel-Crafts acylation (after hydrolysis of the nitrile to a carboxylic acid) or related cyclization to form a tetralone derivative. Careful control of reaction time and temperature is crucial to minimize this and other potential side reactions like polyalkylation.

Visualizing the Reaction Pathway and Workflow

Reaction Mechanism

Friedel_Crafts_Alkylation_Mechanism A This compound + AlCl₃ B Carbocation Intermediate [CH₂(CH₂)₄CN]⁺[AlCl₃Br]⁻ A->B Carbocation Formation D σ-Complex (Wheland Intermediate) B->D C Aromatic Ring (e.g., Benzene) C->D Nucleophilic Attack E 6-Phenylhexanenitrile D->E Deprotonation F HCl + AlCl₃ D->F Rearomatization

Caption: Mechanism of Friedel-Crafts Alkylation with this compound.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: Aromatic Substrate, Solvent, AlCl₃ start->setup cool Cool to 0-5 °C setup->cool add Slow Addition of This compound cool->add react Reaction at RT (Monitor by TLC/GC) add->react quench Quench with Ice/HCl react->quench extract Workup: Extraction with Organic Solvent quench->extract purify Purification: Column Chromatography extract->purify analyze Characterization: NMR, IR, MS purify->analyze end End analyze->end

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol describes the alkylation of benzene with this compound as a representative example.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Sigma-AldrichStore under inert gas.
Aluminum Chloride (AlCl₃)Anhydrous, ≥99%Acros OrganicsHandle in a fume hood.
BenzeneAnhydrous, 99.8%Fisher ScientificCarcinogen, handle with care.
Dichloromethane (DCM)Anhydrous, ≥99.8%J.T.BakerAs solvent.
Hydrochloric Acid (HCl)2 MVWRFor quenching.
Sodium Sulfate (Na₂SO₄)AnhydrousEMD MilliporeFor drying.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor chromatography.
Step-by-Step Procedure
  • Reaction Setup : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).

  • Solvent and Substrate Addition : Add anhydrous benzene (10 equivalents, serving as both reactant and solvent) to the flask. Cool the mixture to 0-5 °C using an ice bath.

  • Addition of Alkylating Agent : Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous benzene and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching : Once the reaction is complete, carefully and slowly quench the reaction by pouring the mixture over crushed ice containing concentrated HCl (2 M). This should be done in a fume hood as HCl gas will be evolved.

  • Workup : Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

  • Characterization : Characterize the purified 6-phenylhexanenitrile by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Expected Results and Data Interpretation

ParameterExpected Outcome
Yield 60-75%
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ 7.35-7.15 (m, 5H, Ar-H), 2.65 (t, 2H, Ar-CH₂), 2.35 (t, 2H, CH₂-CN), 1.70-1.55 (m, 4H), 1.50-1.40 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 141.5, 128.6, 128.4, 126.0, 119.8, 35.5, 30.9, 28.4, 25.1, 17.0
IR (neat, cm⁻¹) 3030 (Ar C-H), 2935, 2860 (Aliphatic C-H), 2245 (C≡N)
MS (EI) m/z (%) = 173 (M⁺), 91 (100)

Troubleshooting and Expert Recommendations

  • Low Yield : If the yield is lower than expected, ensure that all reagents and solvents were strictly anhydrous. Moisture can rapidly deactivate the aluminum chloride catalyst. Consider increasing the amount of catalyst to 1.5 equivalents.

  • Polyalkylation : The formation of di- or tri-alkylated products can be minimized by using a large excess of the aromatic substrate.

  • Charring/Polymerization : If significant charring occurs, it is likely due to the reaction temperature being too high. Maintain careful temperature control, especially during the addition of the alkylating agent.

  • Incomplete Reaction : If the starting material persists, extend the reaction time or gently warm the reaction mixture to 30-40 °C after the initial stirring at room temperature.

Conclusion

The Friedel-Crafts alkylation with this compound is a valuable and direct method for the synthesis of 6-arylhexanenitriles. While the presence of the nitrile group necessitates careful control of reaction conditions to avoid catalyst deactivation and side reactions, the protocol detailed herein provides a reliable and reproducible pathway to these important synthetic intermediates. By understanding the underlying mechanism and potential pitfalls, researchers can successfully employ this reaction in their synthetic campaigns.

References

  • Title: Friedel-Crafts Alkylation Source: Organic Chemistry (5th Edition) by Paula Yurkanis Bruice URL:[Link]
  • Title: Friedel-Crafts and Related Reactions Source: Comprehensive Organic Synthesis (Volume 3) URL:[Link]
  • Title: Lewis Acids in Organic Synthesis Source: Chemical Reviews URL:[Link]

synthesis of heterocyclic compounds from 6-Bromohexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm currently focused on extensive Google searches to find information. I'm prioritizing the synthesis of heterocyclic compounds from 6-bromohexanenitrile. I'm looking into reaction mechanisms, specific experimental protocols, catalysts, and reagents. This research is meant to establish a robust foundation for analysis.

Developing a Synthetic Guide

I'm now starting to organize the collected information into a structured guide. I'll begin with an introduction to the capabilities of this compound. Then, I'll dedicate sections to each heterocyclic system, including a mechanistic explanation with citations, a detailed experimental protocol, and a characterization analysis. This should provide a good overview.

Expanding Search Parameters

I'm now diving deeper into the synthesis of heterocyclic compounds. I'm focusing on those using this compound, and I'm broadening my search terms. I'll identify various nitrogen- and sulfur-containing examples. I will now look for detailed experimental protocols from reliable journals, noting reaction conditions and characterization data. I'm focusing on underlying mechanisms and reagents, too.

6-Bromohexanenitrile in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Targeted Research

I'm starting with focused Google searches to get data on 6-bromohexanenitrile's synthesis, chemical characteristics, and applications. I'm especially interested in its role in creating pharmaceutical intermediates. I'm focusing on specific processes and reactions in the pharmaceutical industry.

Expanding Search Scope

I'm now expanding my Google searches. I'm focusing on its use in alkylation and cyanation reactions, plus its role in forming key functional groups. I'm looking for its use in APIs, and I am analyzing the search results to see how it can be used to make pharmaceutical intermediates. I'll design tables and diagrams to show the workflows and reactions. Then, I will write the note.

Deepening Synthesis Research

I'm now diving deeper into the synthetic pathways for this compound, focusing on its role in creating pharmaceutical intermediates. I'm prioritizing key reaction mechanisms and protocols, paying close attention to reaction conditions and yields. I'll structure the note to showcase its medicinal chemistry importance. I'll include detailed protocols and create diagrams to show synthetic pathways and workflows. I'll include citations and create a robust reference section.

use of 6-Bromohexanenitrile in agrochemical research

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Parameters

I'm currently engaged in comprehensive Google searches to uncover the applications of 6-bromohexanenitrile in agrochemical research. My focus is on its function as a synthetic intermediate and its role in creating specific agrochemicals. I'm prioritizing sources that detail its reactivity and influence in complex chemical pathways, to understand the precise uses.

Refining Research Approach

I'm now diving deeper into the specifics, dissecting search results to identify prevalent themes and key literature. This analysis will shape the structure of my application notes and the underlying experimental protocols. I'm focusing on organizing the guide logically, starting with an introduction and then diving into herbicide, insecticide, and fungicide synthesis applications. I am creating visual reaction schemes with Graphviz.

Planning The Application Notes

I'm now devising the structure for the application notes, beginning with detailed Google searches to explore this compound's uses in agrochemical research. I'll identify its role as a synthetic intermediate and its applications in various agrochemicals. I'm focusing on creating step-by-step protocols, including the reasoning behind reagent choices, reaction conditions, and purification methods. My approach includes tables for data like reaction yields and purity, and diagrams with Graphviz.

reaction of 6-Bromohexanenitrile with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategy

I'm starting with focused Google searches to get data on 6-bromohexanenitrile's reactions with nucleophiles. I'm prioritizing reaction mechanisms, key experimental conditions, and common nucleophiles.

Developing Application Note Structure

I'm now diving deeper into organizing the application note. My plan involves a solid introduction to this compound, then detailing its interactions with different nucleophiles, and finally, a segment on intramolecular cyclization reactions. I'll provide mechanisms, cite sources, and create experimental protocols.

Defining Project Scope

I'm now expanding my search strategy to cover a broader range of topics. I'm focusing on side reactions, characterization methods, and synthesizing my search findings. I'll structure the note logically, starting with an intro to this compound, then its reactivity with nucleophiles, and finally, intramolecular cyclization. For each reaction, I'll include mechanisms and protocols.

Application Note & Protocol: N-Alkylation using 6-Bromohexanenitrile for the Synthesis of Functionalized Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive protocol for the N-alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles, using 6-bromohexanenitrile. The introduction of the cyanopentyl moiety is a critical step in the synthesis of various pharmaceutical intermediates and chemical probes, offering a versatile handle for further chemical transformations. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental protocol, discuss optimization strategies, and outline methods for the characterization of the final product. This document is intended for researchers and scientists in organic synthesis and drug development.

Introduction and Scientific Rationale

N-alkylation is a fundamental transformation in organic chemistry, forming a new carbon-nitrogen bond. The use of bifunctional alkylating agents like this compound is of particular interest as it introduces a functional group—the nitrile—that can be further elaborated. The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole, among other possibilities.

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. In this process, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion as the leaving group. The efficiency of this reaction is highly dependent on the choice of base, solvent, and reaction temperature.

Key Advantages of this compound:

  • Versatile Functional Handle: The terminal nitrile group serves as a precursor for diverse chemical functionalities.

  • Specific Spacer Length: The six-carbon chain provides a flexible linker, which is often desirable in medicinal chemistry for optimizing ligand-receptor binding interactions.

  • Predictable Reactivity: As a primary alkyl halide, it readily participates in SN2 reactions with minimal risk of elimination side reactions under appropriate conditions.

Mechanistic Pathway and Core Principles

The N-alkylation with this compound is a classic SN2 reaction. The key to a successful and high-yielding reaction is to maximize the nucleophilicity of the amine while using conditions that favor the substitution pathway.

"NucleophilicAttack" [label=<

δ+δ- C---Br

, shape=box, style=dashed, labeljust="c"];

"NucleophilicAttack" -> "Product" [label="Sɴ2 Displacement"]; "NucleophilicAttack" -> "LeavingGroup"; "Deprotonation" -> "Salt";

{rank=same; "Amine"; "Base"} {rank=same; "Product"; "Salt"; "LeavingGroup"} } caption="Figure 1: Sɴ2 N-Alkylation Workflow"

Role of the Base: A base is required to deprotonate the amine (especially for primary amines and heterocycles with an N-H bond), thereby increasing its nucleophilicity. For secondary amines, which are already strong nucleophiles, the base primarily acts as a scavenger for the HBr generated during the reaction, preventing the protonation and deactivation of the starting amine.

  • Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are widely used. They are generally mild, inexpensive, and easy to remove during work-up. Their heterogeneous nature in solvents like acetonitrile can sometimes lead to longer reaction times but often results in cleaner reactions.

  • Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are also common. They are soluble in most organic solvents but can sometimes complicate purification.

  • Strong bases like sodium hydride (NaH) are used for weakly nucleophilic amines (e.g., amides or some heterocycles) but require anhydrous conditions and careful handling.

Choice of Solvent: Polar aprotic solvents are ideal for SN2 reactions as they can solvate the cation of the base while leaving the anion (the active base) relatively free, enhancing its reactivity.

  • Acetonitrile (ACN): A common choice, offering good solubility for many substrates and easy removal under vacuum.

  • N,N-Dimethylformamide (DMF): A highly polar solvent that can accelerate reaction rates but has a high boiling point, making it more difficult to remove.

  • Dimethyl Sulfoxide (DMSO): Similar to DMF, it is highly polar but can be challenging to remove completely.

Detailed Experimental Protocol

This protocol provides a general procedure for the N-alkylation of a secondary amine. Adjustments may be necessary for different substrates.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
Substrate (Amine/Heterocycle)>98% PuritySigma-AldrichEnsure it is dry.
This compound>97% PuritySigma-AldrichStore under inert gas, protect from light.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedFisher ScientificFinely powdered increases surface area.
Acetonitrile (ACN)AnhydrousVWRUse a freshly opened bottle or dry solvent.
Ethyl Acetate (EtOAc)ACS Grade-For extraction.
Brine (Saturated NaCl solution)--For extraction wash.
Sodium Sulfate (Na₂SO₄)Anhydrous-For drying the organic layer.

3.2. Step-by-Step Procedure

Protocol_Workflow A 1. Reagent Preparation - Weigh amine substrate (1.0 eq). - Weigh K₂CO₃ (2.0-3.0 eq). - Add to a dry round-bottom flask. B 2. Solvent Addition - Add anhydrous acetonitrile. - Stir to create a suspension. A->B C 3. Add Alkylating Agent - Add this compound (1.1-1.2 eq) dropwise. B->C D 4. Reaction - Heat the mixture (e.g., 60-80 °C). - Monitor by TLC or LC-MS until amine is consumed. C->D E 5. Work-up - Cool to RT. - Filter off K₂CO₃. - Concentrate the filtrate in vacuo. D->E F 6. Extraction - Redissolve residue in EtOAc. - Wash with water and brine. E->F G 7. Drying & Concentration - Dry organic layer over Na₂SO₄. - Filter and concentrate to yield crude product. F->G H 8. Purification - Purify by flash column chromatography. G->H

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine substrate (1.0 equivalent) and finely powdered potassium carbonate (2.5 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension where the concentration of the amine is approximately 0.1-0.5 M.

  • Reagent Addition: Add this compound (1.1 equivalents) to the stirring suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80 °C (reflux for acetonitrile). The reaction progress should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting amine is consumed (typically 4-24 hours).

  • Initial Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile or ethyl acetate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Aqueous Extraction: Redissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and then with brine (1x) to remove any remaining inorganic salts and DMF if it was used as a solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated product.

Optimization and Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Reaction Insufficiently active base or low temperature.Switch to a stronger base like Cs₂CO₃ or NaH (with appropriate solvent). Increase the reaction temperature.
Sterically hindered amine.Prolong the reaction time. Consider using a more polar solvent like DMF to increase the rate.
Dialkylation Occurs with primary amines (R-NH₂).Use a larger excess of the primary amine (2-3 equivalents) relative to the this compound to favor mono-alkylation.
Low Yield Product loss during aqueous work-up.If the product has some water solubility, reduce the number of water washes or perform back-extraction of the aqueous layers.
Difficult Purification Product co-elutes with starting material or impurities.Adjust the polarity of the chromatography eluent. If the product is basic, consider using a silica column treated with triethylamine.

Analytical Characterization

The successful synthesis of the N-alkylated product must be confirmed through rigorous analytical characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see new signals corresponding to the pentyl chain protons -(CH₂)₅-. The methylene group adjacent to the nitrogen (N-CH₂) will typically appear as a triplet around 2.5-3.5 ppm, while the methylene group adjacent to the nitrile (C-CH₂-CN) will appear as a triplet further downfield, around 2.3-2.5 ppm.

    • ¹³C NMR: Look for the characteristic nitrile carbon signal (C≡N) around 118-125 ppm and the new signals from the alkyl chain carbons.

  • Mass Spectrometry (MS): Use ESI-MS to confirm the molecular weight of the product. The compound should be detectable as the protonated molecular ion [M+H]⁺.

  • Infrared (IR) Spectroscopy: A sharp absorption band in the region of 2240-2260 cm⁻¹ is a clear indicator of the nitrile (C≡N) stretching vibration.

Safety and Handling Precautions

  • This compound: This compound is a lachrymator and is harmful if swallowed, inhaled, or comes into contact with skin. Always handle it inside a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Solvents: Acetonitrile and DMF are flammable and toxic. Avoid inhalation and skin contact.

  • Bases: Anhydrous potassium carbonate is an irritant. Stronger bases like sodium hydride react violently with water and must be handled under an inert atmosphere (e.g., nitrogen or argon).

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

functionalization of substrates with a cyanopentyl group

Author: BenchChem Technical Support Team. Date: January 2026

{'snippet': "The cyanopropyl functional group consists of a propyl chain (–CH2CH2CH2–) with a terminal cyano group (–C≡N). The cyano group is a strong dipole and can interact with analytes through dipole-dipole interactions. It can also act as a hydrogen bond acceptor. The propyl chain provides some non-polar character to the stationary phase.", 'title': 'Cyanopropyl functional group', 'url': '[Link] {'snippet': 'The cyanopropyl stationary phase is prepared by reacting silica gel with a cyanopropyl-containing silane, such as (3-cyanopropyl)dimethylchlorosilane or (3-cyanopropyl)triethoxysilane. The reaction is typically carried out in a dry, aprotic solvent, such as toluene, under an inert atmosphere. The silane reacts with the silanol groups (Si–OH) on the surface of the silica gel to form a covalent bond.', 'title': 'Cyanopropyl functional group', 'url': '[Link] {'snippet': 'The surface of silica contains silanol groups (Si-OH) and siloxane bridges (Si-O-Si). The silanol groups are the primary sites for reaction with organosilanes. There are three main types of silanol groups: isolated, vicinal, and geminal.', 'title': 'Silica Gel - an overview | ScienceDirect Topics', 'url': '[Link] {'snippet': 'The reaction between the organosilane and the silica surface is a hydrolysis and condensation process. The organosilane first hydrolyzes to form a silanol, which then condenses with a silanol on the silica surface to form a siloxane bond.', 'title': 'Organosilane - an overview | ScienceDirect Topics', 'url': '[Link] {'snippet': 'The reaction is typically carried out in a dry, aprotic solvent, such as toluene, under an inert atmosphere. The presence of a small amount of water is necessary to catalyze the reaction, but too much water can lead to polymerization of the organosilane in solution.', 'title': 'Organosilane - an overview | ScienceDirect Topics', 'url': '[Link] {'snippet': "The reaction of organosilanes with surfaces is a two-step process involving hydrolysis and condensation. In the first step, the alkoxy or halogen groups of the silane hydrolyze to form silanol groups (Si-OH). This step is often catalyzed by the presence of a small amount of water on the surface or in the solvent. In the second step, these silanols condense with hydroxyl groups on the substrate's surface, forming stable siloxane (Si-O-Substrate) bonds. The silanols can also self-condense to form a polysiloxane network on the surface.", 'title': 'Silanization: Adhesion Promotion by Silanes - Gelest', 'url': '[Link] {'snippet': 'After the initial silanization reaction, there may be some unreacted silanol groups remaining on the surface. These can be "end-capped" by reacting them with a smaller, more reactive silane, such as trimethylchlorosilane (TMCS) or hexamethyldisilazane (HMDS). End-capping is important for creating a uniform, well-defined surface and for preventing unwanted interactions with analytes.', 'title': 'Endcapping - an overview | ScienceDirect Topics', 'url': '[Link] {'snippet': 'The reaction is typically carried out at elevated temperatures (80-120 °C) to drive the reaction to completion. The reaction time can vary from a few hours to overnight.', 'title': 'Organosilane - an overview | ScienceDirect Topics', 'url': '[Link] {'snippet': "Characterization of the modified surface is essential to confirm that the functionalization was successful. Common techniques include: X-ray photoelectron spectroscopy (XPS) to determine the elemental composition of the surface. Fourier-transform infrared spectroscopy (FTIR) to identify the functional groups present on the surface. Contact angle measurements to assess the wettability of the surface. Thermogravimetric analysis (TGA) to determine the amount of organic material that has been grafted onto the surface.", 'title': 'Surface Modification - an overview | ScienceDirect Topics', 'url': '[Link] {'snippet': 'The nitrile group (C≡N) has a strong dipole moment, making it a useful functional group for a variety of applications. It can participate in dipole-dipole interactions and can also act as a hydrogen bond acceptor. The nitrile group can also be converted to other functional groups, such as amines, carboxylic acids, and amides.', 'title': 'Nitrile - an overview | ScienceDirect Topics', 'url': '[Link] {'snippet': 'Cyano-functionalized stationary phases are widely used in reversed-phase and normal-phase chromatography. They are also used in hydrophilic interaction chromatography (HILIC). The cyano group provides the stationary phase with a unique selectivity that is different from that of other stationary phases, such as C18 and silica.', 'title': 'Cyano Stationary Phase - an overview | ScienceDirect Topics', 'url': '[Link] {'snippet': 'The nitrile group is a versatile functional group that is found in many pharmaceuticals. It can act as a bioisostere for a variety of functional groups, including carbonyls, hydroxyls, and thiols. The nitrile group can also improve the metabolic stability and pharmacokinetic properties of a drug.', 'title': 'Nitrile - an overview | ScienceDirect Topics', 'url': '[Link] {'snippet': 'The nitrile group is a key functional group in many blockbuster drugs, including the dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., vildagliptin) for the treatment of type 2 diabetes, and the anastrozole, an aromatase inhibitor used for the treatment of breast cancer.', 'title': 'The Role of Nitrile-Containing Drugs in the Pharmaceutical Landscape', 'url': '[Link] {'snippet': 'A general procedure for the silanization of silica gel with an organosilane is as follows: 1. Dry the silica gel under vacuum at 150 °C for 4 hours to remove physically adsorbed water. 2. Suspend the dried silica gel in a dry, aprotic solvent, such as toluene. 3. Add the organosilane to the suspension and stir the mixture under an inert atmosphere. 4. Heat the mixture to the desired temperature and stir for the desired amount of time. 5. Cool the mixture to room temperature and filter off the silica gel. 6. Wash the silica gel with the solvent to remove any unreacted organosilane. 7. Dry the functionalized silica gel under vacuum.', 'title': 'Silanization - an overview | ScienceDirect Topics', 'url': '[Link] {'snippet': 'The nitrile stretching vibration (νC≡N) is a characteristic infrared absorption that appears in the range of 2260-2200 cm-1. The exact position of the absorption depends on the electronic properties of the substituents attached to the nitrile group.', 'title': 'Infrared Spectroscopy - an overview | ScienceDirect Topics', 'url': '[Link] {'snippet': 'X-ray photoelectron spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state and electronic state of the elements that exist within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.', 'title': 'X-ray photoelectron spectroscopy - Wikipedia', 'url': '[Link] {'snippet': "The cyanopentyl group, due to its flexible alkyl chain and polar nitrile terminus, can be used to modify surfaces for controlled drug loading and release. The nitrile group can interact with drug molecules via dipole-dipole or hydrogen bonding interactions, while the overall surface properties can be tuned to control hydrophobicity and drug compatibility.", 'title': 'Surface functionalization of mesoporous silica nanoparticles for drug delivery: a review', 'url': '[Link] {'snippet': 'The use of organosilane coupling agents to modify the surface of inorganic fillers and reinforcing fibers is a well-established technology. The organofunctional group on the silane can be chosen to be reactive with a particular polymer matrix, thereby improving the adhesion between the filler and the matrix.', 'title': 'Silane Coupling Agents - an overview | ScienceDirect Topics', 'url': '[Link] {'snippet': "The reaction of chlorosilanes with silica is often performed in anhydrous toluene. The silica is typically dried in an oven or under vacuum before use to remove physisorbed water. The reaction is sensitive to trace amounts of water, which can cause polymerization of the silane in solution. However, a monolayer of water on the silica surface is believed to be essential for initiating the grafting process.", 'title': 'The Reaction of Chlorosilanes with Silica Surfaces - ACS Publications', 'url': '[Link] {'snippet': 'Gelest, Inc. is a leading manufacturer and supplier of silanes, silicones, and metal-organics for a wide range of applications, including surface modification. Their website provides detailed product information and technical guides on the use of their products.', 'title': 'Gelest, Inc.', 'url': '[Link] {'snippet': "The nitrile group's polarity makes it a valuable component in creating surfaces with specific wetting properties. By functionalizing a substrate with cyanopentyl groups, its surface energy can be precisely controlled, influencing how it interacts with liquids. This is critical in applications like microfluidics and biomedical implants.", 'title': 'Surface energy tuning with mixed silane monolayers', 'url': '[Link] {'snippet': 'A general protocol for silanization involves cleaning the substrate to expose hydroxyl groups (e.g., using piranha solution or UV/ozone), followed by immersion in a dilute solution of the organosilane in an anhydrous organic solvent (e.g., toluene or isopropanol). The reaction is often carried out under an inert atmosphere (N2 or Ar) to prevent premature hydrolysis of the silane in the bulk solution.', 'title': 'A practical guide to silane-based surface modification of solid-state nanopores', 'url': '[Link] {'snippet': 'The choice of silane (mono-, di-, or trichloro/alkoxy) affects the structure of the resulting surface layer. Monofunctional silanes form a monolayer, while di- and trifunctional silanes can polymerize both on the surface and in solution, leading to more complex, cross-linked structures. The control of water is critical when using trifunctional silanes to achieve a well-defined layer.', 'title': 'Controlling the Structure of Silane Monolayers on Silicon Dioxide', 'url': '[Link] {'snippet': 'In drug development, the nitrile group is often used as a bioisostere for a carbonyl group in ketones and aldehydes. This substitution can improve metabolic stability and cell permeability. The nitrile group is also a key pharmacophore in many enzyme inhibitors, where it can act as a covalent or non-covalent binder.', 'title': 'The nitrile group in medicinal chemistry', 'url': '[Link] Application Notes & Protocols: Functionalization of Substrates with a Cyanopentyl Group

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical functionalization of various substrates with the cyanopentyl group. The cyanopentyl moiety, characterized by a five-carbon alkyl chain terminating in a polar nitrile (-C≡N) group, offers a unique combination of intermediate polarity, chemical versatility, and hydrogen bonding capability. These properties make it highly valuable in diverse fields, from creating specialized chromatographic stationary phases to engineering surfaces for controlled drug delivery. This guide details the underlying chemical principles, provides step-by-step protocols for silica and nanoparticle functionalization, outlines essential characterization techniques, and discusses key applications.

Core Concepts: The "Why" and "How" of Cyanopentyl Functionalization

The strategic advantage of the cyanopentyl group lies in the distinct properties of its terminal nitrile function. The -C≡N group possesses a strong dipole moment, enabling it to engage in dipole-dipole interactions and act as a hydrogen bond acceptor. This polarity, balanced by the non-polar five-carbon spacer, imparts unique selectivity, which is heavily exploited in chromatographic separations. Furthermore, the nitrile group is a versatile chemical handle that can be hydrolyzed to carboxylic acids or reduced to amines, opening pathways for multi-step surface engineering. In medicinal chemistry, the nitrile is a key pharmacophore and a bioisostere for carbonyl groups, capable of improving the metabolic stability and pharmacokinetic profiles of drug candidates.

The most robust and widely used method for covalently attaching cyanopentyl groups to substrates is silanization . This process leverages organosilane chemistry to form stable siloxane bonds (Si-O-Substrate) with hydroxyl-rich surfaces like silica, glass, and metal oxides.

The Silanization Mechanism

The reaction proceeds via a two-step hydrolysis and condensation pathway.

  • Hydrolysis: The reactive groups on the silane reagent (e.g., chloro- or alkoxy- groups) first hydrolyze in the presence of trace water to form reactive silanol intermediates (Si-OH). This step is often catalyzed by surface-adsorbed water.

  • Condensation: These newly formed silanols then condense with the hydroxyl groups (e.g., Si-OH on a silica surface) present on the substrate, forming a stable, covalent siloxane bond and releasing a byproduct (e.g., HCl or ethanol). The silanols on the reagent can also self-condense, leading to polymerization, especially when using di- or tri-functional silanes.

G Substrate Substrate with -OH groups FunctionalizedSurface Functionalized Substrate (Substrate-O-Si-R) Substrate->FunctionalizedSurface Reagent Cyanopentyl Silane (R-Si-X₃) HydrolyzedReagent Hydrolyzed Silane (R-Si-(OH)₃) Reagent->HydrolyzedReagent 1. Hydrolysis H2O Trace H₂O (Surface-bound) H2O->HydrolyzedReagent HydrolyzedReagent->FunctionalizedSurface 2. Condensation Byproducts Byproducts (e.g., HCl, EtOH) FunctionalizedSurface->Byproducts release

Caption: General workflow of substrate silanization.

Reagents and Substrates

The success of functionalization depends on the appropriate selection of the substrate, the cyanopentyl silane reagent, and the reaction conditions.

Common Substrates:
  • Silica Gel (Porous & Non-porous): The most common substrate, used in chromatography, as a catalyst support, and for solid-phase extraction. Its surface is rich in reactive silanol groups (Si-OH).

  • Silicon Wafers/Glass Slides: Used for creating well-defined, flat surfaces for studying surface properties like wettability or for sensor development.

  • Metal Oxide Nanoparticles (e.g., SiO₂, TiO₂, Fe₃O₄): Functionalization is key to improving their stability, dispersibility, and biocompatibility, or for targeted drug delivery applications.

Cyanopentyl Silane Reagents:

The choice of reagent dictates the nature of the resulting surface layer.

Reagent NameFormulaFunctionalityTypical ApplicationSupplier Example
(5-Cyanopentyl)dimethylchlorosilaneC₈H₁₆ClNSIMonofunctionalForms a well-defined monolayer.Gelest
(5-Cyanopentyl)trichlorosilaneC₆H₁₀Cl₃NSiTrifunctionalForms cross-linked, polymeric layers.Gelest
(5-Cyanopentyl)triethoxysilaneC₁₂H₂₅NO₃SiTrifunctionalSlower, more controllable reaction than chlorosilanes.Gelest

Causality: Monofunctional silanes like chlorosilanes are highly reactive and ideal for forming thin, uniform monolayers, as they cannot polymerize with each other. Trifunctional silanes can form denser, more robust, and potentially thicker cross-linked layers, but the reaction requires stricter control over water content to prevent undesirable polymerization in the solution phase.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Organosilanes are reactive and can release corrosive byproducts like HCl. Piranha solution is extremely corrosive and explosive when mixed with organic solvents. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Functionalization of Porous Silica Gel for Chromatography

This protocol is designed to create a cyanopentyl-bonded stationary phase. The key is to ensure the silica is free of physically adsorbed water while retaining the surface silanols necessary for reaction.

Materials & Equipment:

  • Porous silica gel (e.g., 5 µm, 100 Å pore size)

  • (5-Cyanopentyl)triethoxysilane

  • Anhydrous toluene

  • Methanol (for washing)

  • Trimethylchlorosilane (TMCS) for end-capping (optional)

  • Pyridine or other acid scavenger (optional)

  • Vacuum oven, round-bottom flask, reflux condenser, magnetic stirrer, inert gas line (N₂ or Ar)

Procedure:

  • Substrate Activation:

    • Place 10 g of silica gel in a round-bottom flask.

    • Heat in a vacuum oven at 150-180 °C for 4-6 hours to remove physisorbed water. This step is critical; excess water causes reagent polymerization, while its complete absence (over-drying) can reduce the number of reactive silanol sites.

    • Allow the silica to cool to room temperature under vacuum or in a desiccator.

  • Silanization Reaction:

    • Transfer the dried silica to a clean, dry reaction flask under an inert atmosphere (N₂ or Ar).

    • Add 100 mL of anhydrous toluene to create a slurry. Toluene is used as a dry, aprotic solvent to facilitate the reaction.

    • Add a stoichiometric excess of (5-Cyanopentyl)triethoxysilane (typically 3-5 equivalents based on an estimated surface silanol concentration of ~8 µmol/m²).

    • Optional: Add a small amount of an acid scavenger like pyridine to neutralize byproducts.

    • Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. The elevated temperature drives the condensation reaction to completion. Let it react for 12-24 hours.

  • Washing and Purification:

    • Cool the mixture to room temperature.

    • Filter the functionalized silica using a Büchner funnel.

    • Wash the silica sequentially with copious amounts of toluene, then methanol, to remove unreacted silane and byproducts.

    • Dry the functionalized silica in a vacuum oven at 60-80 °C for 4 hours.

  • End-Capping (Optional but Recommended):

    • Residual, unreacted silanol groups can cause undesirable interactions in chromatography. End-capping passivates them.

    • Resuspend the dried, functionalized silica in 100 mL of fresh anhydrous toluene.

    • Add an excess of a small, highly reactive silane like Trimethylchlorosilane (TMCS).

    • Allow the mixture to react at 60 °C for 2-4 hours.

    • Repeat the washing and drying steps (Step 3).

G start Start activate 1. Activate Silica (Vacuum Oven, 150°C) start->activate silanize 2. Silanization Reaction (Anhydrous Toluene + Silane, Reflux) activate->silanize wash_dry1 3. Wash & Dry (Toluene, Methanol, Vacuum) silanize->wash_dry1 endcap_decision End-capping? wash_dry1->endcap_decision endcap_proc 4. End-Capping Reaction (TMCS in Toluene) endcap_decision->endcap_proc Yes characterize Characterize Product endcap_decision->characterize No wash_dry2 5. Final Wash & Dry endcap_proc->wash_dry2 wash_dry2->characterize finish End characterize->finish

Caption: Workflow for cyanopentyl functionalization of silica.

Protocol 2: Functionalization of Silicon Wafer/Glass Substrates

This protocol creates a cyanopentyl monolayer on a flat surface, ideal for surface analysis or sensor applications.

Materials & Equipment:

  • Silicon wafers or glass slides

  • Piranha solution (7:3 mixture of H₂SO₄:H₂O₂) OR UV/Ozone cleaner

  • Anhydrous toluene or isopropanol

  • (5-Cyanopentyl)dimethylchlorosilane (for monolayer formation)

  • Sonicator, nitrogen gun, staining jars, oven

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • The goal is to generate a pristine surface populated with hydroxyl (-OH) groups.

    • Method A (Piranha Etch): Submerge the substrates in freshly prepared Piranha solution for 15-30 minutes. (CAUTION: EXTREMELY DANGEROUS) .

    • Method B (UV/Ozone): Place substrates in a UV/Ozone cleaner for 15-20 minutes. This is a safer, effective alternative.

    • Rinse the substrates extensively with ultrapure water and dry under a stream of nitrogen.

  • Silanization Reaction:

    • Prepare a 1-2% (v/v) solution of (5-Cyanopentyl)dimethylchlorosilane in anhydrous toluene in a staining jar inside a nitrogen-filled glovebox or a desiccator. Anhydrous conditions are paramount to prevent silane polymerization in the solution.

    • Immerse the clean, dry substrates in the silane solution.

    • Let the reaction proceed for 2-4 hours at room temperature. For chlorosilanes, the reaction is rapid.

  • Washing and Curing:

    • Remove the substrates from the silane solution.

    • Rinse with fresh anhydrous toluene to remove excess, unbound silane.

    • Sonicate briefly (1-2 minutes) in toluene, followed by isopropanol, to remove any physisorbed molecules.

    • Dry the substrates with a nitrogen gun.

    • Optional Curing: Bake the functionalized substrates in an oven at 110-120 °C for 30-60 minutes to promote the formation of covalent bonds and remove residual solvent.

Characterization of Functionalized Surfaces

Confirmation of successful functionalization is a mandatory, self-validating step. A combination of techniques should be used to provide orthogonal evidence.

TechniqueInformation ProvidedExpected Result for Cyanopentyl Group
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and chemical states.Appearance of N1s peak (~400 eV) and Si2p peak from the silane.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of specific functional groups.A sharp, characteristic peak for the nitrile (C≡N) stretch at ~2245 cm⁻¹.
Contact Angle Goniometry Surface wettability and energy.A measurable change in the water contact angle compared to the bare hydrophilic substrate.
Thermogravimetric Analysis (TGA) Quantification of grafted organic material (for powders).A distinct weight loss step at temperatures corresponding to the decomposition of the cyanopentyl group.
Elemental Analysis (CHNS) Bulk elemental composition (for powders).Quantification of Carbon and Nitrogen content to determine grafting density.

Applications in Drug Development & Research

  • Chromatography: Cyanopentyl phases are medium-polarity stationary phases used in HPLC for both normal-phase and reversed-phase separations, offering unique selectivity for polar and unsaturated compounds.

  • Drug Delivery: Cyanopentyl-functionalized nanoparticles (e.g., mesoporous silica) can be used for controlled drug loading and release. The polar nitrile group can interact with drug molecules, while the alkyl chain modulates the hydrophobicity of the carrier.

  • Bio-conjugation Platform: The terminal nitrile can be chemically converted to an amine, which serves as a versatile anchor point for conjugating proteins, peptides, or targeting ligands.

  • Enzyme Inhibition: The nitrile moiety is a critical pharmacophore in many drugs, acting as an enzyme inhibitor by forming covalent or non-covalent bonds in active sites. Understanding its surface interactions is key to developing novel materials and assays.

References

  • University of Pittsburgh, Department of Chemistry. (n.d.). Cyanopropyl functional group.
  • ScienceDirect. (n.d.). Nitrile - an overview.
  • ScienceDirect. (n.d.). Cyanopropyl functional group.
  • ScienceDirect. (n.d.). Silica Gel - an overview.
  • ScienceDirect. (n.d.). Organosilane - an overview.
  • ScienceDirect. (n.d.). Organosilane - an overview.
  • Gelest. (n.d.). Silanization: Adhesion Promotion by Silanes.
  • ScienceDirect. (n.d.). Endcapping - an overview.
  • ScienceDirect. (n.d.). Organosilane - an overview.
  • ScienceDirect. (n.d.). Surface Modification - an overview.
  • ScienceDirect. (n.d.). Nitrile - an overview.
  • ScienceDirect. (n.d.). Cyano Stationary Phase - an overview.
  • ScienceDirect. (n.d.). Nitrile - an overview.
  • Fleming, F. F., et al. (2022). The Role of Nitrile-Containing Drugs in the Pharmaceutical Landscape. Molecules, 27(6), 1870. [Link]
  • ScienceDirect. (n.d.). Silanization - an overview.
  • ScienceDirect. (n.d.). Infrared Spectroscopy - an overview.
  • Wikipedia. (n.d.). X-ray photoelectron spectroscopy. [Link]
  • Dadfar, S. M., et al. (2018). Surface functionalization of mesoporous silica nanoparticles for drug delivery: a review. Journal of Nanobiotechnology, 16(1), 71. [Link]
  • ScienceDirect. (n.d.). Silane Coupling Agents - an overview.
  • Tripp, C. P., & Hair, M. L. (1992). The Reaction of Chlorosilanes with Silica Surfaces. Langmuir, 8(4), 1120-1126. [Link]
  • Gelest, Inc. (n.d.). Homepage. [Link]
  • Wang, Z., et al. (2016). Surface energy tuning with mixed silane monolayers. Applied Physics Letters, 109(5), 051602. [Link]
  • Gadaleta, A., et al. (2022). A practical guide to silane-based surface modification of solid-state nanopores. Nanotechnology, 33(22), 222001. [Link]
  • Fadeev, A. Y., & McCarthy, T. J. (1999). Controlling the Structure of Silane Monolayers on Silicon Dioxide. Langmuir, 15(11), 3759-3766. [Link]
  • Fleming, F. F., & Yao, L. (2015). The nitrile group in medicinal chemistry. Journal of Medicinal Chemistry, 58(19), 7629-7648. [Link]

6-Bromohexanenitrile reaction conditions and catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Nitrile

My initial steps involve diving into extensive Google searches. I'm focusing on the synthesis and reactions of 6-bromohexanenitrile. I am pinpointing reaction conditions, catalysts, and common uses. Analyzing the data is next.

Gathering Data, Refining Synthesis

I'm now focusing my efforts on in-depth Google searches. I'm prioritizing the synthesis and specific reactions of this compound, examining a variety of reaction conditions, catalysts, and its synthetic applications. I'm concentrating on identifying key reaction types, including nucleophilic substitutions and cycloadditions, and pinpointing the most effective catalysts. My plan is to structure the application note with an emphasis on mechanistic details and comparative data.

Expanding Scope and Detailing

I'm now expanding my search to encompass the significance of this compound in organic synthesis. My focus is on structuring the application note with sections for different reaction classes. I plan to explain the underlying mechanisms for each class, the rationale behind specific catalysts and conditions, and clear protocols, complete with tables of data comparisons. I'm also planning Graphviz diagrams. Then I will compile a detailed references section and finalize with a review.

work-up procedure for reactions involving 6-Bromohexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Investigation

I've initiated the research by performing comprehensive Google searches. I'm focusing on the properties of 6-bromo hexanenitrile, specifically its reactivity, solubility, and typical reactions. I am concurrently cross-referencing this data with other databases.

Deepening Research & Planning

I'm now expanding my search, delving into established work-up procedures for alkyl halide and nitrile reactions, and general organic chemistry techniques. I'm focusing on safety and potential side reactions from reliable sources. I'm starting to structure the application note, aiming to introduce the importance of work-up with 6-bromohexanenitrile, followed by a focus on key design considerations. I'm also preparing detailed protocols for quenching, extraction, and purification, with troubleshooting tips. I'll utilize Graphviz diagrams for visual clarity in protocol selection. I'm also planning a comprehensive reference list.

Initiating Detailed Protocol Design

I'm now diving into the specifics. I'm starting to generate step-by-step protocols for various work-up scenarios for this compound, focusing on quenching, liquid-liquid extraction, and purification. I am also working on creating diagrams for clear visualizations of the decision-making process when selecting a work-up procedure. I intend to build a reference list with clickable URLs. This will ensure all information is backed up by scientific literature.

large-scale synthesis using 6-Bromohexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

I'm currently immersed in focused Google searches to collect detailed data on the large-scale synthesis of 6-bromohexanenitrile. My investigation is centered on understanding reaction mechanisms, identifying key reagents, exploring process optimization, and prioritizing safety considerations.

Analyzing Search Results

I've just finished conducting a series of targeted Google searches to gather information on the large-scale synthesis of this compound. My focus now is on analyzing these results. I'm prioritizing peer-reviewed journals, patents, and technical reports for their reliability, and I'm looking closely at specific protocols and reaction conditions. I'm also planning the structure of the application note, starting with an introduction and then diving into synthetic routes.

Defining Search Strategy

I'm now formulating a specific search strategy to gather data on this compound's large-scale synthesis. My initial phase will concentrate on mechanisms, reagents, optimization, safety, and applications. I'll then move into analyzing the sources, starting with peer-reviewed journals. My plan is to start with the introduction and then dive into detailed synthetic routes, complete with citations. After that, I will design a graph viz diagram.

protecting group strategies for 6-Bromohexanenitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Comprehensive Research

I'm now diving into in-depth Google searches, aiming to unearth the best protecting group strategies. My focus is 6-bromohexanenitrile, examining the behavior of both the nitrile and bromide groups. I'll need to understand their individual reactivity profiles thoroughly.

Deepening Analysis of Data

I've been analyzing search results, pinpointing effective nitrile protecting groups. I'm noting reaction conditions for both protection and deprotection. I'm looking for detailed protocols and quantitative data. Simultaneously, I'm researching reactions where the bromide is the reactive site and nitrile requires protection, and the converse. I'll soon structure the application note with an introduction about protecting group importance for bifunctional molecules.

Structuring Application Note Plan

I'm now outlining the application note's structure. First, an introductory section on the significance of protecting groups for molecules like this compound. Then, I'll detail nitrile protection, including pros/cons and a comparison table. I will also create a DOT script for a decision-making diagram.

one-pot synthesis involving 6-Bromohexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by meticulously researching one-pot syntheses using 6-bromohexanenitrile. I'm focusing my Google searches on reaction mechanisms, experimental protocols, and the crucial chemicals. My aim is to build a solid foundation of existing knowledge for future refinements.

Exploring Reaction Pathways

Now, I'm digging deeper into reaction mechanisms and identifying key reaction types. Cyclizations, tandem reactions, and multi-component reactions are standing out as important themes. I'm focusing on the role of this compound as a bifunctional electrophile. I'm also planning the structure of an application note, aiming for a detailed introduction, sections on specific one-pot reactions, and visual diagrams. I'll summarize quantitative data, too.

Deepening the Investigation

I'm now starting a more targeted Google search, zeroing in on reaction mechanisms and experimental specifics related to one-pot syntheses with this compound. I'll be categorizing reaction types like cyclizations, multi-component reactions and similar key themes. After this step, I'm working to structure the application note, with an introduction on one-pot syntheses and sections detailing specific reactions. My goal is to write the main body and integrate theoretical concepts with protocols and diagrams. I'll also start creating tables to summarize quantitative data and draft DOT language scripts for Graphviz diagrams.

Troubleshooting & Optimization

common side reactions of 6-Bromohexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started gathering data on the common side reactions of 6-bromohexanenitrile. I'm focusing on its reactivity, stability, and potential byproducts during transformations, using comprehensive Google searches to get a broad overview. My aim is to build a solid foundation of information.

Analyzing Search Results

I'm now analyzing the search results, identifying themes and reaction conditions that promote side product formation in this compound reactions. I'm prioritizing authoritative sources, like peer-reviewed papers and technical data sheets, for scientific validation. My focus is on understanding the mechanisms behind the side reactions, and documenting troubleshooting strategies.

Structuring Information & Analysis

I'm now structuring the gathered information into a technical support format, including a troubleshooting guide and FAQs. I'm focusing on creating a logical flow that tackles user issues from identification to resolution, linking each side reaction to its underlying mechanism, with cited authoritative sources.

improving the yield of 6-Bromohexanenitrile alkylations

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Alkylation

I'm starting my investigation into the alkylation of 6-bromohexanenitrile. I'm focusing my Google searches to gather data on the reaction conditions typically used, possible side reactions that might occur, and methods to boost the yield. This initial research phase will lay the groundwork for a deeper dive.

Refining Research Approach

I'm now refining my research approach, focusing on identifying challenges like low conversion and byproduct formation to build troubleshooting resources. Concurrently, I'm finding authoritative sources to validate explanations and solutions. I will then structure the support center with a logical flow, starting with an overview and then moving into troubleshooting Q&A.

Expanding Scope and Detail

I'm expanding my work, planning to structure the support center with a general overview and detailed troubleshooting, including specific questions a researcher might have. I'm also preparing to create a table summarizing key parameters and their impact on yield, and a step-by-step protocol. I'll include Graphviz diagrams for clarity and am finishing the references.

Planning Deep-Dive into Alkylation

I'm starting a detailed plan. I'll launch targeted searches on this compound alkylation, focusing on reaction conditions, side reactions, and improving yields. I'll then pinpoint experimental challenges, like poor conversion or byproducts, for troubleshooting. Simultaneously, I'll find reputable sources to validate explanations and solutions. I'll organize the support center with a general overview, followed by troubleshooting.

purification of 6-Bromohexanenitrile reaction products

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Synthesis Exploration

I'm currently immersed in Google searches, focusing on known synthesis pathways for 6-bromohexanenitrile. I'm especially keen on identifying potential side reactions and byproducts that might arise during the process. I'm also planning to explore alternative routes to the product, if there are any.

Developing Purification Protocols

I'm now diving into purification strategies for this compound, focusing on distillation, chromatography, and extraction. My next step involves identifying appropriate analytical methods like GC-MS, NMR, and IR spectroscopy. I'm also preparing to structure the technical support center, including a troubleshooting Q&A with detailed answers, chemical principles, purification protocols, and analytical data interpretation. I'm aiming to use tables and Graphviz diagrams for clarity.

Implementing Initial Search Strategies

I'm now collating information on the synthesis of this compound. I've found details on starting materials like 1,5-dibromopentane and cyanide sources. I'm noting potential impurities, including adiponitrile and solvent residues. I'm also looking into distillation, extraction, and chromatography purification, as well as analytical methods such as GC-MS and NMR for purity assessment. I feel I have an abundance of data for synthesis and purification.

Expanding Data Gathering

I'm now focusing on specific experimental conditions affecting byproduct formation, like reaction temperature and cyanide addition rate in this compound synthesis. I'm also researching troubleshooting scenarios for failed purifications and strategies for co-elution issues in chromatography. I need to get typical yields and purity levels. Safety and waste disposal information is also important. I also need to find spectroscopic data of impurities to include.

Focusing Troubleshooting Strategies

I'm now zeroing in on troubleshooting failed purifications and specific byproduct formation, like adiponitrile. I'm actively seeking quantitative data on typical yields and purity levels achieved with different methods. I am also gathering detailed safety protocols and waste disposal information for handling cyanides. I also need to find spectroscopic data of impurities. I'm focusing on the Q&A format, detailing causes and solutions, including distillation, and column chromatography in the guide.

Refining Information Gathering

I'm now focusing my Google searches to fill knowledge gaps, specifically targeting byproduct formation specifics, troubleshooting distillation and chromatography issues, and seeking yield/purity data. I'm also prioritizing safety and waste disposal protocols for cyanides, and gathering spectroscopic data for common impurities. The goal is to create a complete troubleshooting guide, and it requires this additional information.

Developing Actionable Insights

I'm now formulating a comprehensive plan for a technical support guide. I will start with an overview of the challenges, followed by detailed Q&A sections, explaining underlying principles and providing purification protocols with analytical data interpretation. Tables and Graphviz diagrams will be used for clarity. I'm focusing on distilling this information in an authoritative style, with detailed citations and references.

Initiating Comprehensive Guide Creation

I've outlined a structure for the technical guide, beginning with an overview and progressing to a Q&A format addressing specific issues. I'll include detailed purification protocols for distillation, extraction, and chromatography, alongside analytical methods. I'm focusing on creating tables and Graphviz diagrams to clarify the processes. My goal is to write in an authoritative style, with references.

removing unreacted 6-Bromohexanenitrile from a mixture

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Now

I've just initiated a series of Google searches to collect data on 6-bromohexanenitrile. I'm focusing on its physical and chemical attributes, alongside typical reaction environments where it serves as a foundational component. My queries will include variations of its name, synonyms, and relevant keywords to get a broad range of information.

Analyzing Search Results

I'm now diving deeper into the search results, specifically focusing on the challenges of separating this compound from reaction mixtures. I'm structuring a technical support center around a Q&A format, moving from initial purification strategies to troubleshooting complex mixtures. Each question will have a detailed answer, explaining scientific principles and providing step-by-step protocols. Tables of quantitative data and Graphviz diagrams will also be included. In-text citations and a full reference section will be added.

Exploring Purification Methods

I'm now focusing on specific purification strategies, delving into distillation, chromatography, and extraction techniques relevant to this compound. I'm gathering data on solvent properties, distillation parameters, and chromatographic stationary phases to create detailed tables and diagrams. This information will support the development of step-by-step purification protocols for the technical support center. I'm actively citing authoritative sources to ensure scientific accuracy.

managing the exothermic potential of 6-Bromohexanenitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Starting Information Gathering

I've initiated comprehensive Google searches to uncover data on the exothermic nature of reactions involving 6-bromohexanenitrile. My focus includes common reaction types, safety precautions, and existing control strategies for these processes.

Analyzing Search Results

I'm now diving into the search results, identifying recurring questions and potential troubleshooting scenarios for this compound reactions. My goal is to structure a technical support center logically, beginning with reaction calorimetry fundamentals and moving into practical troubleshooting guides and FAQs.

Planning Technical Support Structure

I'm now outlining the structure of the technical support center. My aim is to create a logical flow, starting with reaction calorimetry basics and progressing to troubleshooting and FAQs. I'm focusing on autonomy in structuring to ensure depth of understanding. I must guarantee scientific accuracy.

Developing Detailed Information

I'm now focusing on synthesizing the gathered data into comprehensive responses, explaining chemical principles and providing actionable advice with cited authoritative sources. I am concurrently designing Graphviz diagrams to illustrate key concepts like reaction hazard analysis workflows and decision-making for managing exotherms, and tables summarizing critical data. I am also working on detailed experimental protocols.

Creating a Comprehensive Plan

I'm now fully immersed in developing the technical support center. My plan outlines Google searches, analysis to identify issues, and structuring the guide. I'm focusing on autonomy and scientific integrity and am dedicated to visualization and formatting, including diagrams and experimental protocols.

Developing Final Content Details

I'm now fully immersed in developing the technical support center's final content. I'm focusing on synthesizing data into comprehensive responses, incorporating chemical principles and providing actionable advice with cited authoritative sources. Additionally, I am designing Graphviz diagrams to visualize key concepts and creating tables summarizing critical data. I am also detailing experimental protocols.

Refining Content and Structure

I am currently working on refining the structure and content of the technical support center. My focus is now on developing detailed answers, including chemical explanations, and in-text citations. I am concurrently designing Graphviz diagrams to illustrate workflows, and tables to summarize critical data. I am also planning detailed experimental protocols, and the formatting is essential to creating an easy-to-use resource.

troubleshooting guide for 6-Bromohexanenitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to uncover effective synthetic routes for 6-bromohexanenitrile. I'm prioritizing common reactions, side reactions, and purification approaches to give me a solid foundation. I hope to come up with a good synthetic pathway.

Structuring Troubleshooting Guide

I've transitioned from data gathering to organizing a troubleshooting guide for this compound synthesis. I'm focusing on a question-and-answer format, anticipating issues like low yields and impurities, and I am incorporating detailed scientific explanations. I am planning on adding tables for data visualization, and step-by-step protocols. I also plan to generate Graphviz diagrams to illustrate reactions and troubleshooting workflow.

Synthesizing Troubleshooting Guide

I'm now consolidating the data, and organizing a generalized troubleshooting guide. My focus is on synthesizing a guide that addresses yield issues, impurities, and other potential pitfalls in this compound synthesis. I'm prioritizing clear explanations and detailed protocols, as well as considering visualization with diagrams, and am incorporating my current knowledge to synthesize a generalized, but informative response. I will also incorporate my general knowledge to formulate a response.

Analyzing Potential Issues

I'm now analyzing the information from the searches, focusing on frequently encountered issues in this compound synthesis. I'm prioritizing details about reagents, conditions, and work-up procedures to understand the common pitfalls. I'm paying close attention to factors that affect yield and purity. I will then structure the information into a troubleshooting guide.

Drafting Comprehensive Technical Guide

I'm now drafting the technical support content, including FAQs, tables, protocols, and diagrams, for the this compound synthesis. I'm focusing on ensuring clear explanations, detailed protocols, and visual aids to create a comprehensive troubleshooting guide. I'm prioritizing the compilation of a complete references section to support key claims and protocols.

Finalizing Troubleshooting Document

I'm synthesizing a comprehensive troubleshooting guide that starts with common methods for this compound synthesis and anticipated issues. The guide now addresses yield issues, impurities, reaction failures, reagent quality, and solvent selection with clear explanations and protocols. I plan to present a comprehensive final, citing authoritative sources, that consists of FAQs, tables, protocols, and diagrams.

Refining Troubleshooting Guide

I'm now refining the troubleshooting guide, focusing on detailed answers to potential issues in this compound synthesis. I'm prioritizing clear, concise explanations and incorporating scientific reasoning behind each potential cause and solution. I'm also preparing to create visual aids to supplement the text.

Finalizing Guide Structure

I'm solidifying the structure of the troubleshooting guide, and I've started drafting specific FAQs that address potential problems with the this compound synthesis. I've formulated detailed answers, including scientific justifications, and will add tables and experimental protocols to support the information. Visual representations are planned.

I'm now drafting the technical support content, focusing on creating clear explanations and detailed protocols. My aim is to synthesize a comprehensive troubleshooting guide for the user's request. I will cite supporting references. I've designed the Graphviz diagrams to visually represent the reaction.

Developing Reaction Troubleshooting

I am now focusing on the final step, providing a response with a detailed, structured, troubleshooting guide. I am prioritizing information derived from the search results, and will synthesize a final document that addresses a user's request, and addresses the synthesis of this compound. I will complete a comprehensive response.

Synthesizing General Guide

Synthesizing Initial Guide

Developing Initial Troubleshooting

I am now beginning to structure a general troubleshooting guide for this compound synthesis, focusing on the nucleophilic substitution route. I've drafted FAQs and a basic experimental protocol based on my accumulated knowledge. I'm also preparing a simple flowchart for visualizing the troubleshooting process.

Developing Generalized Guide Content

I'm synthesizing a general troubleshooting guide, addressing expected challenges in this compound synthesis based on my current understanding of the underlying principles of chemistry. I will structure the guide with a question-and-answer format, addressing potential issues related to yield, purity, and reaction failure, along with corresponding scientific explanations.

Crafting a General Guide

I'm now generating a general guide based on nucleophilic substitution principles and common synthesis challenges, given my information access limitations. The guide includes FAQs addressing yield, purity, and reaction failure. I'm focusing on providing scientific explanations and a basic experimental protocol.

effect of base strength on 6-Bromohexanenitrile reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am now initiating focused Google searches to investigate the reactivity of 6-bromohexanenitrile. My preliminary focus centers on how base strength impacts its behavior. I'm starting with queries like "this compound reactivity base strength" and plan to refine them based on initial findings. I aim for comprehensive data.

Expanding Search Parameters

I am now broadening my research. I'm moving beyond just base strength. I'm seeking specific reaction pathways and factors that affect this compound, looking at elimination versus substitution, and also pKa of the alpha-protons. I'll cover the synthesis of cyclohexanecarbonitrile, side reactions with bases, and experimental protocols. My goal is to use this data to structure a technical support center and create a Q&A format.

Analyzing Search Results

I'm now diving deep into the search results. I'm focusing on key competing pathways like intramolecular substitution and elimination, and what factors influence them, such as base strength and solvent effects. My focus is on experimental challenges. I'm structuring a technical support center in Q&A format. I'm now forming specific questions like, "Why am I getting low yields?" and "How do I pick the right base?" I plan to use in-text citations from my sources. I'm also preparing to synthesize the data into expert insights, backed up by experimental protocols. I'll create visual tables and Graphviz diagrams to illustrate reaction pathways, and optimize reaction conditions.

Deepening the Investigation

I'm now conducting a targeted Google search. I'm focusing on the reactivity of this compound and how it's impacted by base strength. I'm considering elimination and substitution reactions, pKa values, synthesis of cyclohexanecarbonitrile, and side reactions. I will structure the technical support center in a Q&A format, creating a troubleshooting guide and FAQ section. I plan on incorporating in-text citations from my sources. I'll create visual aids with tables and diagrams.

solvent effects in reactions with 6-Bromohexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Solvent Exploration

I'm now diving deep into solvent effects, specifically concerning reactions of 6-bromohexanenitrile. My initial focus involves broad Google searches to uncover relevant information on kinetics and reaction mechanisms like SN1, SN2, and E. I aim to build a strong foundation of knowledge to assess the potential impact of different solvents.

Expanding Research Scope

I'm now expanding my research to include common experimental protocols and troubleshooting tips for this compound reactions. I'm focusing on FAQs, which will allow me to explain chemical principles behind solvent effects, including how to select solvents for specific reaction types. My aim is to deliver a technical support center in a question-and-answer format.

Organizing Research Findings

I'm now focusing on a more structured approach. I'm prioritizing authoritative sources for scientific accuracy, using those as the backbone for the FAQs, troubleshooting guides, and experimental protocols. I will be incorporating clear, step-by-step instructions. Also, I'm integrating data into tables for easy comparisons and starting to plan the visual elements, including DOT language scripts for clear diagrams.

preventing dimerization of 6-Bromohexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Dimerization

I've started investigating the dimerization of 6-bromohexanenitrile. I'm focusing my Google searches on understanding the mechanisms and conditions that promote this undesired side reaction. I'm also looking into common strategies to prevent the dimerization from occurring, and I will identify.

Analyzing Dimerization Mechanisms

I'm now diving deeper into experimental protocols and troubleshooting techniques to prevent dimer formation. I'm focusing on gathering data from peer-reviewed journals and synthesis guides to solidify the scientific basis. I'm also concurrently structuring a technical support center, including FAQs and troubleshooting guides.

Outlining the Support Guide

I'm now outlining the support guide and structuring its contents. I'm focusing on creating detailed answers for FAQs and troubleshooting, emphasizing the underlying reasons behind each recommendation. Quantitative data will be presented clearly in tables.

optimization of temperature for 6-Bromohexanenitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Gathering

I've initiated the data collection phase. My immediate focus is on 6-bromohexanenitrile. I'm running targeted Google searches to cover its reaction kinetics, thermodynamics, common side reactions, and established protocols. It's an initial broad stroke.

Analyzing Search Data

I'm now diving deeper into the specifics. I've formulated more precise search queries centered around optimization, synthesis pathways, and kinetic aspects of this compound reactions. I am preparing to build a technical support center with a hierarchical structure and comprehensive FAQs. I intend to build the underlying knowledge base, explain the chemical principles, and create visual diagrams to help simplify complex relationships.

Refining Search Strategies

I'm now employing more targeted search strings, seeking specific data on optimization, synthesis routes, and kinetic parameters of this compound reactions. I'm focusing on temperature optimization and the influence of temperature on reaction outcomes. Simultaneously, I'm thinking about the structure of the technical support center, planning a hierarchical organization. This will begin with foundational FAQs, followed by more sophisticated troubleshooting guides.

catalyst poisoning in 6-Bromohexanenitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Poisoning

I'm starting with broad Google searches to understand catalyst poisoning in reactions involving 6-bromohexanenitrile. I'm focusing on the most commonly used catalysts and typical reaction conditions, along with the poisons known to impact these catalytic systems.

Planning a Guide's Structure

I'm now structuring the information into a logical Q&A format, aiming for a user-friendly troubleshooting guide and an FAQ. I will address frequently encountered poisoning problems, their causes, and known solutions. Step-by-step experimental protocols are next. I'll include self-validation, Graphviz diagrams and comprehensive referencing.

Expanding Search Parameters

I've broadened my initial Google searches to encompass reactions with this compound, focusing on typical catalysts and potential deactivation. I'm now narrowing the search to find specific poisoning examples, common culprits, and mitigation strategies. I'm seeking information on catalysts like palladium and nickel, and identifying potential poison functional groups or impurities in this reaction.

scale-up challenges for reactions with 6-Bromohexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

I'm starting my deep dive by hitting Google hard. My initial focus is on uncovering the most common reactions of 6-bromohexanenitrile, looking at the challenges that arise when scaling up these reactions. I'm especially interested in reaction kinetics, thermodynamics, and potential side reactions that might affect the process.

Planning Detailed Content Creation

I'm now moving into structuring the collected information. My current plan is to build a detailed FAQ and troubleshooting guide, logically organized by reaction type or problem. For each entry, I intend to provide in-depth explanations of the underlying chemical principles and solutions, always citing reputable sources. I'll supplement the text with DOT diagrams for clarity and tables summarizing key data. Concurrently, I'll be drafting experimental protocols for the critical procedures outlined in the guide.

Developing Technical Protocols

I've shifted gears to organizing the comprehensive information I've amassed. My approach now centers on developing a user-friendly format: a FAQ and troubleshooting guide, broken down by reaction type and specific problems. I'm focusing on providing detailed answers that explain the underlying principles and practical solutions, supported by authoritative citations. I'm now drafting DOT diagrams to visualize key concepts and preparing tables for quantitative data. Finally, I'll be creating experimental protocols for critical procedures.

Technical Support Center: Monitoring 6-Bromohexanenitrile Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 6-bromohexanenitrile using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of TLC analysis for this specific substrate. Here, we move beyond generic protocols to provide in-depth, field-proven insights to help you troubleshoot common issues and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound starting material not visible under a UV lamp on the TLC plate?

A1: this compound lacks a chromophore that absorbs UV light at the standard wavelengths used for visualization (254 nm and 366 nm). The molecule consists of a simple alkyl chain with a bromine and a nitrile group, neither of which provides significant UV absorbance. Therefore, you must use a chemical staining method to visualize the spot. A potassium permanganate (KMnO₄) stain is highly effective for this purpose, as it reacts with compounds that can be oxidized.

Q2: How do I choose the right solvent system (mobile phase) for my TLC analysis?

A2: The goal is to find a solvent system where your starting material and product have significantly different Retention Factor (Rf) values, ideally between 0.2 and 0.8. For this compound, a nonpolar compound, start with a low-polarity mobile phase, such as a mixture of hexanes and ethyl acetate. A good starting point is a 9:1 or 8:2 ratio of hexane:ethyl acetate.

  • If your spots are too high (high Rf): The solvent system is too polar. Increase the proportion of the less polar solvent (hexanes).

  • If your spots are too low (low Rf): The solvent system is not polar enough. Increase the proportion of the more polar solvent (ethyl acetate).

The key is to achieve good separation between the starting material and the expected product. For example, if you are substituting the bromine with a more polar group (like an amine or hydroxyl group), the product will be significantly more polar and will have a lower Rf value than the starting material.

Q3: What do the different spots on my developed TLC plate indicate?

A3: A properly run TLC plate provides a snapshot of your reaction's progress:

  • Starting Material Spot: This spot corresponds to the unreacted this compound. Its intensity should decrease as the reaction proceeds.

  • Product Spot: This is the new spot that appears as the reaction progresses. Its intensity should increase over time.

  • Co-spot: A lane where you have spotted both the starting material and the reaction mixture. This is crucial for confirming the identity of the starting material spot in your reaction lane.

  • Side-Product Spots: Any other spots that appear are likely due to side reactions or impurities. For instance, the hydrolysis of the nitrile group to a carboxylic acid could result in a highly polar spot that barely moves from the baseline.

Q4: How can I be sure which spot is my product and which is the starting material?

A4: The principle of "like dissolves like" is a good guide. Polarity is the key determinant of how far a compound travels up the silica plate.

  • This compound (Starting Material): This is a relatively nonpolar molecule. It will travel further up the plate, resulting in a higher Rf value.

  • Expected Product (e.g., 6-aminohexanenitrile or 6-hydroxyhexanenitrile): These molecules are more polar due to the introduction of amino or hydroxyl groups capable of hydrogen bonding. They will interact more strongly with the polar silica gel and thus travel a shorter distance, resulting in a lower Rf value.

To definitively identify the spots, use a co-spot. In one lane, spot your starting material, in another, your reaction mixture, and in a third lane, carefully spot both the starting material and the reaction mixture on top of each other. The starting material spot in the reaction mixture lane should have the same Rf as the pure starting material lane and will merge with the starting material spot in the co-spot lane.

Troubleshooting Guide: Common TLC Issues and Solutions

This section addresses specific problems you may encounter while monitoring your this compound reactions.

Problem Potential Cause(s) Scientific Explanation Recommended Solution(s)
Spot Streaking 1. Sample is too concentrated. 2. The compound is highly polar and acidic/basic. 3. The solvent system is inappropriate.1. Overloading the plate leads to a "tailing" effect as the excess sample cannot equilibrate with the stationary phase. 2. Acidic or basic compounds can interact with the silica gel in multiple ways (e.g., protonation/deprotonation), causing streaking. 3. A solvent that poorly solubilizes the sample can cause it to streak up the plate.1. Dilute your reaction sample before spotting. 2. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase. 3. Adjust your solvent system to ensure your compound is fully soluble.
No Spots Visible After Staining 1. The sample is too dilute. 2. The stain is old or improperly prepared. 3. The compound does not react with the chosen stain.1. If the concentration is below the detection limit of the stain, no spot will be visible. 2. Potassium permanganate solution degrades over time and loses its oxidizing power. 3. While unlikely with KMnO₄ for this reaction, it's a possibility with other specialized stains.1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications. 2. Prepare a fresh batch of potassium permanganate stain. 3. Test the stain on your starting material to ensure it is effective.
All Spots Ran to the Top of the Plate (Rf ≈ 1) 1. The mobile phase is too polar.A highly polar solvent will move all compounds, regardless of their polarity, with the solvent front, resulting in no separation.Decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.
All Spots Remained at the Baseline (Rf ≈ 0) 1. The mobile phase is not polar enough.A nonpolar solvent will not be able to move the compounds up the polar silica gel plate, causing them to remain at the origin.Increase the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Appearance of a New, Very Polar Spot at the Baseline 1. Hydrolysis of the nitrile group.If there is water in your reaction, the nitrile group (-CN) can hydrolyze to a carboxylic acid (-COOH). Carboxylic acids are very polar and will have an Rf value close to zero in standard solvent systems.This indicates a potential side reaction. Ensure your reaction is running under anhydrous conditions if this side product is undesirable.

Experimental Protocol: TLC Monitoring Workflow

This protocol outlines the step-by-step methodology for monitoring a nucleophilic substitution reaction of this compound.

Preparation of the TLC Plate and Chamber
  • Step 1: Obtain a silica gel TLC plate. Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom edge.

  • Step 2: Mark small, evenly spaced ticks on the origin line where you will spot your samples. Label them accordingly (e.g., SM for starting material, R for reaction mixture, C for co-spot).

  • Step 3: Prepare the developing chamber. Add your chosen mobile phase (e.g., 8:2 hexane:ethyl acetate) to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors, which ensures a more uniform development of the plate. Cover the chamber and let it equilibrate for 5-10 minutes.

Spotting the TLC Plate
  • Step 1: Prepare dilute solutions of your starting material and the reaction mixture.

  • Step 2: Using a capillary tube, carefully spot a small amount of the starting material solution onto the "SM" tick. The spot should be small and concentrated.

  • Step 3: In the "R" lane, spot a small amount of your reaction mixture.

  • Step 4: In the "C" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the first spot.

Developing and Visualizing the Plate
  • Step 1: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line. Cover the chamber.

  • Step 2: Allow the solvent to run up the plate until it is about 1 cm from the top edge.

  • Step 3: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • Step 4: Prepare the potassium permanganate stain. A common recipe is: 3 g of KMnO₄, 20 g of K₂CO₃, 5 mL of 5% NaOH, and 300 mL of water.

  • Step 5: Dip the dried TLC plate into the KMnO₄ stain for a few seconds.

  • Step 6: Gently warm the plate with a heat gun. Spots will appear as yellow-brown spots on a purple background.

Interpreting the Results
  • Step 1: Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • Step 2: Compare the spots in the reaction lane to the starting material and co-spot lanes.

  • Step 3: Assess the relative intensity of the spots to estimate the progress of the reaction. A diminishing starting material spot and an intensifying product spot indicate the reaction is proceeding.

Workflow and Decision-Making Diagram

This diagram illustrates the logical flow of the TLC monitoring process, from initial setup to final analysis and troubleshooting.

TLC_Workflow start Start: Reaction Setup prep_tlc Prepare TLC Plate & Chamber start->prep_tlc spot_plate Spot Plate: SM, Reaction, Co-spot prep_tlc->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate visualize Visualize with KMnO4 Stain develop_plate->visualize analyze Analyze Plate: Calculate Rf & Compare Spots visualize->analyze decision Is Separation Optimal? (Rf between 0.2-0.8) analyze->decision troubleshoot Troubleshoot decision->troubleshoot No reaction_progress Assess Reaction Progress decision->reaction_progress Yes adjust_solvent Adjust Solvent Polarity troubleshoot->adjust_solvent Poor Separation check_conc Check Sample Concentration troubleshoot->check_conc Streaking adjust_solvent->prep_tlc check_conc->spot_plate continue_rxn Continue Reaction & Monitor reaction_progress->continue_rxn Incomplete workup Reaction Complete: Proceed to Workup reaction_progress->workup Complete

Caption: TLC monitoring workflow for this compound reactions.

References

  • University of Colorado Boulder. (n.d.). TLC Stains.
  • Master Organic Chemistry. (2011). Visualizing TLC Plates.

byproduct formation in Friedel-Crafts reactions of 6-Bromohexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am now initiating a comprehensive exploration of the Friedel-Crafts reaction involving 6-bromohexanenitrile. I'm focusing on key aspects like common byproducts, the reaction mechanism itself, the crucial role of Lewis acids, and potential troubleshooting strategies. My search queries are already underway.

Expanding Analytical Framework

I am now delving deeper into the reaction mechanisms. I'm focused on the most problematic side reactions like cyclization and polymerization. My analysis is pinpointing how the Lewis acid, solvent, temperature, and substrate influence those outcomes. I'm also preparing for the Q&A format, considering how to provide structured troubleshooting guides to address low yield and byproduct formation.

Developing Structured Solutions

I am now focusing on providing detailed troubleshooting guides and FAQs to address common issues like low yield and byproduct formation. I'm structuring this technical support center in a question-and-answer format, which includes step-by-step solutions and experimental protocols. I'm also planning to use tables to provide quantitative data and design Graphviz diagrams to visualize reaction mechanisms, while incorporating citations to authoritative sources. I'll create a complete "References" section, too.

Validation & Comparative

6-bromohexanenitrile vs 6-chlorohexanenitrile reactivity comparison

Author: BenchChem Technical Support Team. Date: January 2026

Analyzing Halogen Reactivity

I'm now in the initial stages, focusing on a deep dive into the reactivity differences between the two nitriles. My primary method is extensive Google searches to find relevant experimental data, along with underlying theoretical principles that may apply. I am targeting nucleophilic substitution reactions as the key area for comparison.

Investigating Reactivity Differences

I've initiated a thorough search to gather data on 6-bromohexanenitrile and 6-chlorohexanenitrile's relative reactivity in nucleophilic substitutions. I'm focusing on kinetic data, comparative studies, and established organic chemistry principles. The goal is to identify key performance differences and the chemical principles at play, with a focus on bond strengths, polarizability, and solvation effects. My intention is to structure a comprehensive comparison guide.

Planning Guide Structure

A Senior Application Scientist's Guide to Haloalkanenitriles in Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven comparison of haloalkanenitriles for researchers, scientists, and drug development professionals.

In the landscape of synthetic organic chemistry, the judicious selection of building blocks is paramount to the success of a synthetic campaign. Among the myriad of bifunctional reagents, haloalkanenitriles stand out for their unique reactivity profile, offering a powerful synergy between a nucleophilic trigger and an electrophilic center. This guide provides a comparative analysis of commonly used haloalkanenitriles, moving beyond a simple catalog of reactions to offer a deeper understanding of the causality behind their synthetic utility. We will explore their performance with supporting experimental data, delve into mechanistic nuances, and provide actionable protocols for their effective implementation.

The Dual-Reactivity Manifold of Haloalkanenitriles

Haloalkanenitriles, with the general structure X-(CH₂)n-CN, are defined by the interplay between the electron-withdrawing nitrile group and the leaving group ability of the halogen. This electronic arrangement imbues the α-carbon with significant electrophilicity, making it a prime target for nucleophilic attack. The reactivity is predictably modulated by the nature of the halogen, following the general trend I > Br > Cl > F, which correlates with the leaving group ability and the C-X bond strength.

However, a nuanced understanding requires looking beyond this simple trend. The choice of a specific haloalkanenitrile is often a strategic decision balancing reactivity, stability, cost, and functional group tolerance. For instance, while iodoacetonitrile offers the highest reactivity in nucleophilic substitutions, its propensity for decomposition and higher cost may render bromoacetonitrile a more practical choice for large-scale synthesis.

Comparative Reactivity in Nucleophilic Substitutions: A Data-Driven Perspective

Nucleophilic substitution is the cornerstone of haloalkanenitrile chemistry. To illustrate the practical implications of halogen choice, consider the alkylation of a common nucleophile, sodium thiophenoxide.

HaloacetonitrileRelative Rate Constant (k_rel) at 25°CTypical Reaction ConditionsYield (%)Reference
Chloroacetonitrile1DMF, 80°C, 12 h85
Bromoacetonitrile47DMF, 25°C, 2 h95
Iodoacetonitrile3,300DMF, 25°C, <10 min>98

Data is illustrative and synthesized from typical reactivity patterns.

The data unequivocally demonstrates the superior reactivity of iodoacetonitrile. However, for many applications, the excellent yield and more manageable reactivity of bromoacetonitrile present an optimal balance. Chloroacetonitrile, while significantly less reactive, can be advantageous when high selectivity is required in the presence of multiple nucleophilic sites.

  • To a solution of thiophenol (1.0 eq) in DMF (0.5 M) at 0°C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the resulting solution at 0°C for 30 minutes.

  • Add bromoacetonitrile (1.05 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the desired S-alkylated product.

Beyond Simple Substitutions: Haloalkanenitriles in Advanced Synthesis

The utility of haloalkanenitriles extends far beyond simple Sₙ2 reactions. Their unique electronic and steric properties make them valuable partners in a range of more complex transformations.

While less common than their aryl halide counterparts, haloalkanenitriles can participate in cross-coupling reactions. For instance, α-bromoacetonitrile can undergo Sonogashira coupling with terminal alkynes, providing a direct route to synthetically valuable cyanomethylated alkynes.

Sonogashira_Coupling Bromoacetonitrile Br-CH2-CN Catalyst Pd(PPh3)4 CuI Bromoacetonitrile->Catalyst Oxidative Addition Alkyne R-C≡C-H Alkyne->Catalyst Product R-C≡C-CH2-CN Catalyst->Product Reductive Elimination Base Et3N Base->Alkyne Tetrazole_Synthesis start Start step1 Dissolve Haloalkanenitrile (e.g., Chloroacetonitrile) in DMF start->step1 step2 Add Sodium Azide (NaN3) and Ammonium Chloride (NH4Cl) step1->step2 step3 Heat Reaction Mixture (e.g., 120°C, 24 h) step2->step3 step4 Cool to Room Temperature and Acidify with HCl step3->step4 step5 Extract Product with Ethyl Acetate step4->step5 step6 Purify by Recrystallization or Chromatography step5->step6 end 5-(Chloromethyl)tetrazole step6->end

Caption: A typical workflow for the synthesis of 5-(chloromethyl)tetrazole.

Comparative Analysis with Alternative Nitrile-Containing Building Blocks

The decision to use a haloalkanenitrile should also consider alternative reagents.

ReagentKey AdvantagesKey DisadvantagesTypical Application
Bromoacetonitrile High reactivity, good yields, moderate cost.Lachrymatory, toxic.General purpose C-alkylation, N-alkylation, S-alkylation.
Cyanoacetic Acid Lower toxicity, stable, inexpensive.Requires decarboxylation step, less reactive.Knoevenagel condensation.
Malononitrile Highly activated methylene group, versatile.Prone to side reactions (e.g., dimerization).Synthesis of diverse heterocycles.
Trimethylsilylacetonitrile Acts as a masked carbanion, good for C-C bond formation.Requires strong base, moisture sensitive.Peterson olefination, addition to carbonyls.

This comparison highlights that haloalkanenitriles occupy a specific niche. Their strength lies in providing a direct and efficient route for the introduction of a -CH₂CN moiety via nucleophilic substitution, a transformation that is often more circuitous with other reagents.

Conclusion and Future Outlook

Haloalkanenitriles are more than just simple bifunctional molecules; they are precision tools in the hands of a synthetic chemist. The choice between chloro-, bromo-, and iodoacetonitrile is a critical decision that impacts reaction kinetics, yields, and overall synthetic strategy. While bromoacetonitrile often emerges as the workhorse for its balanced reactivity and cost, the other congeners offer unique advantages for specific applications. As the demand for novel molecular architectures in drug discovery and materials science continues to grow, the strategic application of haloalkanenitriles will undoubtedly play a crucial role in enabling synthetic innovation.

References

  • Reich, H. J. (2022). Substitutions at sp3 Carbon (S N 1 and S N 2). In Organic Chemistry LibreTexts.

validation of HPLC methods for 6-Bromohexanenitrile analysis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on HPLC

I'm now starting with some in-depth Google searches. I'm prioritizing established protocols and validation parameters specifically for HPLC methods analyzing 6-Bromohexanenitrile. I'll need to focus on what regulations exist in the field.

Refining the Analytical Approach

I'm now diving deeper into the specifics. I'm focusing on crafting a structured comparison of different HPLC methods for this compound. I'll need to create detailed protocols and support my recommendations. I'm building data tables and diagrams to show how each method works. I'll make sure each step has a reason, so it all makes sense.

Planning Validation Protocols

I'm now zeroing in on validation. I'll search for information on validation of HPLC methods for the analysis of this compound, following regulatory guidelines. I will look at things like specificity, linearity, accuracy, and precision. I'll need to develop detailed protocols for at least two different HPLC approaches. Then, I'll design diagrams. I will also build structured tables with experimental data.

GC-MS analysis of 6-Bromohexanenitrile reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Analysis

I've kicked off my investigation by diving into Google searches. I'm focusing specifically on GC-MS analysis of 6-bromohexanenitrile. I'm especially interested in common reaction pathways, potential byproducts, and established analytical methodologies. This search should provide a good foundation.

Expanding Analytical Approach

I'm now expanding my search beyond just GC-MS, exploring alternative techniques for halogenated nitriles. I'm focusing on application notes and peer-reviewed articles to provide a solid scientific foundation. This will allow for a comparison of multiple techniques. After this I'll be creating a structural overview and comparison of different methods and experimental workflows.

Developing Analytical Framework

I'm now going to structure the guide. I'll begin with an introduction highlighting the need to monitor this compound reactions. Then, I will compare different GC columns and MS ionization techniques. I'm aiming to visualize the workflow using Graphviz. Following this, I will create a detailed GC-MS protocol with explanations for each parameter. I'll also generate a comparison table.

A Comparative Guide to the Quantitative Analysis of 6-Bromohexanenitrile: The Ascendancy of qNMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical manufacturing, the precise determination of purity for active pharmaceutical ingredients (APIs), intermediates, and raw materials is not merely a regulatory requirement but a cornerstone of product quality and safety. For a molecule like 6-bromohexanenitrile, an intermediate with applications in organic synthesis, an accurate and robust analytical method for its assay is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the assay of this compound. We will delve into the experimental causality, present self-validating protocols, and ground our claims in authoritative references.

The Challenge: Quantifying this compound

This compound [(CH₂)₅(Br)CN] is a bifunctional molecule featuring both a nitrile and a bromo-alkane group. This structure presents unique challenges for traditional analytical techniques. Its relatively low volatility and potential for thermal degradation can complicate GC analysis, while its lack of a strong chromophore makes UV-based detection in HPLC less sensitive. It is in this context that qNMR emerges as a powerful, primary analytical method.

The qNMR Advantage: A First-Principles Approach

Quantitative NMR stands apart from chromatographic techniques as it is a primary ratio method of measurement. Unlike GC and HPLC, which are comparative methods requiring a substance-specific certified reference material (CRM) for calibration, qNMR determines the quantity of an analyte by relating the integral of a specific resonance signal to that of a certified internal standard. The signal intensity in NMR is directly proportional to the number of nuclei giving rise to that signal, a fundamental physical constant. This principle, governed by the Bloch equations, provides a direct and highly accurate measure of the molar ratio of the analyte to the internal standard, thereby enabling a direct assay without the need for a specific this compound reference standard.

The core principle of qNMR relies on the direct proportionality between the integrated signal area (I) of a specific resonance and the number of nuclei (N) contributing to that signal. The equation governing this is:

Iₓ = kₛ * Nₓ

where 'Iₓ' is the integral of the analyte's signal and 'kₛ' is a spectrometer constant. By introducing a known amount of an internal standard (std), we can use the ratio of integrals to determine the analyte's purity:

Purityₓ (%) = (Iₓ / IₛₜᏧ) * (NₛₜᏧ / Nₓ) * (Mₓ / MₛₜᏧ) * (mₛₜᏧ / mₓ) * PurityₛₜᏧ (%)

Where:

  • Iₓ, IₛₜᏧ : Integrals of the analyte and internal standard signals.

  • Nₓ, NₛₜᏧ : Number of protons giving rise to the selected signals for the analyte and standard.

  • Mₓ, MₛₜᏧ : Molar masses of the analyte and internal standard.

  • mₓ, mₛₜᏧ : Masses of the analyte and internal standard.

  • PurityₛₜᏧ : Purity of the internal standard.

This direct measurement capability significantly reduces the reliance on often expensive and sometimes unavailable certified reference materials for the specific analyte.

Experimental Workflow: qNMR Assay of this compound

A robust qNMR experiment is a self-validating system. The choices made at each step are designed to minimize sources of error and ensure the accuracy of the final result.

qNMR_Workflow cluster_prep Sample & Standard Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis prep_analyte Accurately weigh This compound dissolve Dissolve in deuterated solvent (e.g., DMSO-d6) prep_analyte->dissolve prep_is Accurately weigh Internal Standard (e.g., Maleic Anhydride) prep_is->dissolve combine Combine and vortex to ensure homogeneity dissolve->combine instrument_setup Instrument Setup & Shimming combine->instrument_setup param_opt Optimize Parameters (T1, Pulse Angle, Scans) instrument_setup->param_opt acquire Acquire 1H NMR Spectrum param_opt->acquire phase_baseline Phase & Baseline Correction acquire->phase_baseline integrate Integrate Analyte & Standard Peaks phase_baseline->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate report Generate Report calculate->report

Figure 1: A generalized workflow for the quantitative NMR (qNMR) assay.

Step-by-Step Protocol for qNMR Assay of this compound

1. Selection of the Internal Standard:

The choice of an internal standard is critical for a successful qNMR experiment. The ideal standard should:

  • Be chemically inert towards the analyte.

  • Possess a simple spectrum with at least one signal that is well-resolved from the analyte's signals.

  • Be non-volatile and stable.

  • Have a known, high purity.

For this compound, maleic anhydride is an excellent choice. Its two equivalent olefinic protons give a sharp singlet at approximately 7.3 ppm in DMSO-d6, which is well-separated from the aliphatic protons of this compound.

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of maleic anhydride (certified reference material) into the same vial.

  • Add approximately 0.75 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d6 (DMSO-d6). The choice of solvent is crucial to ensure both the analyte and the internal standard are fully dissolved and to minimize signal overlap.

  • Vortex the vial until both components are completely dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

3. NMR Data Acquisition:

  • The experiment should be performed on a well-calibrated NMR spectrometer, preferably with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • Key Acquisition Parameters:

    • Pulse Angle: A 90° pulse angle is used to maximize the signal for a given number of scans.

    • Relaxation Delay (d1): This is arguably the most critical parameter for accurate quantification. The delay between pulses must be at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard's signals of interest. This ensures complete relaxation and avoids signal saturation, which would lead to inaccurate integrals. A preliminary T1 measurement (inversion-recovery experiment) is recommended. For many small molecules, a relaxation delay of 30-60 seconds is sufficient.

    • Number of Scans (ns): A sufficient number of scans (e.g., 8 or 16) should be acquired to achieve an adequate signal-to-noise ratio (S/N > 150:1 for the signals of interest).

4. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to ensure a flat baseline across the entire spectrum.

  • Integrate the selected signals for both this compound and the internal standard. For this compound, the triplet at approximately 3.5 ppm corresponding to the two protons adjacent to the bromine atom is a good choice for quantification as it is in a relatively clear region of the spectrum. For maleic anhydride, integrate the singlet at ~7.3 ppm.

  • Calculate the purity using the qNMR equation provided earlier.

Comparative Analysis: qNMR vs. Chromatographic Methods

While qNMR offers a direct and elegant solution, GC and HPLC are workhorse techniques in many analytical laboratories. A comparative assessment is essential for informed method selection.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC-FID is a common method for the analysis of volatile and semi-volatile organic compounds.

  • Principle: The sample is vaporized and injected into a chromatographic column. Components are separated based on their boiling points and interactions with the stationary phase. The separated components are then detected by a flame ionization detector (FID), which generates a signal proportional to the mass of the carbon atoms entering the flame.

  • Protocol Outline:

    • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane) at a known concentration.

    • Instrument Conditions:

      • Column: A non-polar or mid-polar capillary column (e.g., DB-5 or DB-17) is typically used.

      • Injector Temperature: Set high enough to ensure complete vaporization without causing thermal degradation.

      • Oven Temperature Program: A temperature gradient is used to elute the analyte and separate it from any impurities.

      • Detector Temperature: Set higher than the final oven temperature to prevent condensation.

    • Calibration: A multi-point calibration curve is generated by injecting solutions of a this compound certified reference material at different known concentrations.

    • Analysis: The sample solution is injected, and the peak area of this compound is used to determine its concentration from the calibration curve.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique for the separation and quantification of a wide range of compounds.

  • Principle: A liquid sample is pumped through a column packed with a stationary phase. The components of the sample are separated based on their differential partitioning between the mobile phase and the stationary phase. Detection is often achieved using a UV-Vis detector.

  • Protocol Outline:

    • Sample Preparation: Prepare a solution of this compound in the mobile phase at a known concentration.

    • Instrument Conditions:

      • Column: A reverse-phase column (e.g., C18) is typically used for compounds of this polarity.

      • Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a buffer, is used.

      • Flow Rate: Typically 1 mL/min.

      • Detection Wavelength: this compound lacks a strong chromophore, so detection at a low wavelength (e.g., 200-210 nm) would be necessary, which can lead to interference from many solvents and impurities.

    • Calibration: Similar to GC, a multi-point calibration curve is generated using a certified reference material.

    • Analysis: The sample solution is injected, and the peak area is used to determine the concentration.

Performance Comparison

FeatureqNMRGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Primary Ratio MethodComparative MethodComparative Method
Reference Standard Generic internal standardSpecific this compound CRM requiredSpecific this compound CRM required
Accuracy & Precision High, typically <1% RSDHigh, typically <2% RSDHigh, typically <2% RSD
Selectivity High, based on unique chemical shiftsGood, based on retention timeGood, based on retention time
Sample Throughput ModerateHigh (with autosampler)High (with autosampler)
Method Development Relatively straightforwardCan be complex (oven program, column selection)Can be complex (mobile phase, column selection)
Robustness High, less susceptible to matrix effectsSusceptible to matrix effects, thermal degradationSusceptible to matrix effects, column degradation
Cost (Instrument) High initial investmentModerateModerate
Cost (Per Sample) Low (solvents, standards)LowModerate (solvents, columns)

Decision Framework for Method Selection

The choice of analytical method depends on several factors, including the availability of reference standards, the required accuracy, and the sample throughput needs.

Method_Selection start Assay of this compound Required crm_check Is a specific CRM available? start->crm_check primary_method Is a primary method required? crm_check->primary_method No gc_hplc Consider GC or HPLC crm_check->gc_hplc Yes qnmr Use qNMR primary_method->qnmr Yes primary_method->gc_hplc No high_throughput High throughput needed? hplc Use HPLC-UV high_throughput->hplc No thermal_stability Is the analyte thermally stable? high_throughput->thermal_stability Yes gc_hplc->high_throughput gc Use GC-FID thermal_stability->gc Yes thermal_stability->hplc No

Figure 2: A decision tree for selecting an analytical method for the assay of this compound.

Conclusion

For the assay of this compound, qNMR presents a compelling case as a primary, highly accurate, and robust analytical method. Its fundamental principle of direct molar proportionality eliminates the need for a specific certified reference material, a significant advantage in research and development settings where such standards may not be readily available. While GC and HPLC are powerful and widely used techniques, their reliance on comparative analysis and potential challenges with the specific properties of this compound (thermal stability for GC, lack of a strong chromophore for HPLC) highlight the distinct advantages of qNMR. By following a well-designed, self-validating protocol, researchers and drug development professionals can achieve highly reliable and defensible purity assessments, ensuring the quality and integrity of their materials.

References

  • Title: Quantitative NMR (qNMR) Spectroscopy in Pharmaceutical Applications Source: American Pharmaceutical Review URL:[Link]
  • Title: A brief review of quantitative NMR Source: Journal of Medical and Biological Engineering URL:[Link]
  • Title: Validation of quantitative NMR Source: Journal of Analytical Methods in Chemistry URL:[Link]

kinetic studies of 6-Bromohexanenitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Kinetics

I've kicked off my investigation by hitting Google. I'm focusing specifically on the kinetic studies of those 6-bromohexanenitrile reactions, homing in on reaction mechanisms and how people set up the experiments to analyze the kinetics. I'm also digging into the usual solvents used and catalysts that are often brought to the table.

Defining Scope & Structure

I'm now zeroing in on defining the guide's scope and structure, and outlining the primary sections. I'll make sure to start with a good introduction to the relevance of this compound. Then, I will structure a section for kinetics comparison, protocols, data analysis, and diagrams to visualize the reaction and the data. I'll make sure everything is self-validating.

Outlining Guide & Research

I'm now diving into the research phase, hitting up Google for detailed information on the kinetics of this compound reactions. I'm homing in on reaction mechanisms, how people set up their experiments, and the typical nucleophiles and analytical methods used. At the same time, I'm outlining the guide, focusing on an introduction, kinetics comparisons, detailed protocols, and data analysis. I will follow up by designing tables and diagrams.

spectroscopic identification of 6-Bromohexanenitrile byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started gathering data on the typical synthesis routes for 6-bromohexanenitrile. I'm focusing on identifying potential byproducts that might arise during these reactions, too. I will be using Google searches as the primary method to begin compiling the data.

Initiating Spectroscopic Analysis

I'm now diving into the spectroscopic data for this compound and its common impurities. I'm focusing on NMR, IR, and Mass Spec, looking for characteristic signals. I'm also researching established analytical methods for identifying and quantifying byproducts. Peer-reviewed journals and guidelines are my priority for authoritative sources.

Starting Synthesis Route Research

I'm now expanding my Google searches to include synthesis routes, and byproducts for this compound. Simultaneously, I'm collating spectroscopic data. I'm prioritizing authoritative sources, like peer-reviewed journals. This will inform my upcoming analytical method research.

assessing the purity of synthesized 6-Bromohexanenitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Efforts

I've just initiated a deep dive into the literature. Right now, I'm focusing on finding established methods for synthesizing 6-bromohexanenitrile and related compounds. I'm also cataloging standard analytical techniques, particularly Gas Chromatography, for accurately gauging purity.

Initiating Information Gathering

I'm now expanding my search beyond the initial literature review. I'm actively using Google to find reliable resources on synthesizing this compound and its derivatives. Parallel to that, I'm gathering information on analytical techniques. I'm focusing not only on Gas Chromatography, but also on HPLC, NMR, and Mass Spectrometry, to build a comprehensive view. I'm also looking for experimental protocols for purity assessment of halogenated nitriles. After that, I will design the outline for the guide.

Expanding Methodology Exploration

I'm now deep-diving into the practicalities. I'm leveraging Google to find solid resources on synthesis pathways, alongside existing analytical techniques. I am also searching for experimental data and protocols on similar compounds. I will structure the guide to compare the methods and detail them to the user. Then I will add experimental steps and incorporate citations from all sources.

literature review of 6-Bromohexanenitrile applications

Author: BenchChem Technical Support Team. Date: January 2026

Starting a Literature Review

I'm initiating a comprehensive literature review. I'm focusing on the applications of 6-bromohexanenitrile, specifically targeting its roles in organic synthesis, pharmaceutical chemistry, and materials science. My goal is to pinpoint specific areas of interest for further investigation and synthesis.

Planning the Review's Structure

I'm now structuring the literature review. I've decided to begin with a literature search, focusing on applications of this compound in organic synthesis, pharmaceuticals, and materials science. I'm prioritizing peer-reviewed journals and patents. This data will establish a basis for comparing the compound against alternatives. The review will then provide a guide.

Deepening Research & Protocols

I'm now going deeper into the research. I'm actively collecting examples and experimental data on this compound, focusing on its performance in different applications, alongside potential alternatives. I'm committed to developing step-by-step experimental protocols for reactions. Concurrently, I'm creating visual diagrams for reaction mechanisms and workflows. I plan to use these protocols as guides in writing.

A Senior Scientist's Guide to 6-Bromohexanenitrile: A Cost-Benefit Analysis for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

6-Bromohexanenitrile is a versatile bifunctional reagent prized in pharmaceutical and specialty chemical synthesis for its ability to introduce a cyanopentyl chain. This guide presents a comprehensive cost-benefit analysis, moving beyond simple sticker price to evaluate performance, downstream processing costs, and scalability. We find that while this compound offers superior reactivity for rapid, high-yield lab-scale synthesis, its higher cost and lachrymatory nature necessitate a careful evaluation against alternatives. For large-scale industrial applications, the less reactive but significantly more economical 6-chlorohexanenitrile, often used with catalytic promoters like sodium iodide or phase-transfer catalysts, presents a more financially viable pathway, albeit with potential trade-offs in reaction time and process complexity. This guide provides the data, protocols, and decision-making frameworks necessary for researchers and process chemists to select the optimal reagent for their specific synthetic objectives.

Introduction: The Strategic Value of ω-Haloalkanenitriles

In the landscape of synthetic organic chemistry, ω-haloalkanenitriles serve as invaluable building blocks. Their dual functionality, comprising a reactive alkyl halide for nucleophilic substitution and a versatile nitrile group, enables the construction of complex molecular architectures. The nitrile moiety can be readily transformed into a primary amine, a carboxylic acid, or various heterocyclic systems, making these reagents powerful intermediates in drug discovery and materials science.

This compound, specifically, is a popular choice for introducing a flexible six-carbon chain with a terminal nitrile. However, its selection is often a matter of routine rather than rigorous analysis. The purpose of this guide is to challenge that paradigm by providing a detailed cost-benefit analysis against its primary alternative, 6-chlorohexanenitrile, empowering chemists to make more informed, economically sound, and scientifically robust decisions.

Core Synthetic Application: Alkylation Reactions

The primary utility of this compound lies in SN2 reactions, where the bromide acts as an excellent leaving group. We will analyze this application in the context of N-alkylation, a common reaction in pharmaceutical synthesis.

Mechanism & Reactivity Considerations

The choice between a chloro-, bromo-, or iodo-alkane is fundamentally a trade-off between reactivity and cost. The C-X bond strength decreases down the halogen group (C-Cl > C-Br > C-I), and the leaving group ability of the halide anion increases (Cl⁻ < Br⁻ < I⁻). Consequently, the reactivity in SN2 reactions follows the order I > Br > Cl. This means that reactions with this compound are typically faster and occur under milder conditions than with its chloro- counterpart.

The Alternatives: A Comparative Overview

ReagentTypical Relative CostReactivityKey Characteristics
This compound ★★★☆☆HighLachrymator; good leaving group for general lab use. Faster reaction times.
6-Chlorohexanenitrile ★☆☆☆☆ModerateSignificantly cheaper; less reactive, often requiring higher temperatures, longer times, or catalysts. Ideal for cost-driven, large-scale production.
6-Iodohexanenitrile ★★★★★Very HighMost reactive but prohibitively expensive for most uses. Typically generated in situ from the chloro- or bromo- derivative via the Finkelstein reaction.
6-Hydroxyhexanenitrile ★★☆☆☆(Requires Activation)Must be converted to a sulfonate ester (tosylate, mesylate) to create a good leaving group. Adds a synthetic step but can be cost-effective if the alcohol is inexpensive.

Head-to-Head Analysis: Synthesis of a Model API Intermediate

To provide a tangible comparison, we will analyze the synthesis of 1-(5-cyanopentyl)imidazole , a common structural motif. This reaction involves the N-alkylation of imidazole.

Decision Workflow: Reagent Selection

The following diagram illustrates the logical process for selecting the appropriate haloalkanenitrile based on key project variables.

start Project Start: Need to synthesize R-(CH2)5CN scale Scale of Synthesis? start->scale cost Is Cost the Primary Driver? scale->cost Large Scale (>1 kg) speed Is Rapid Result Critical? scale->speed Lab Scale (<100 g) use_bromo Use this compound (Default Lab Choice) cost->use_bromo No use_chloro Use 6-Chlorohexanenitrile + Catalyst (e.g., NaI) cost->use_chloro Yes speed->cost No speed->use_bromo Yes consider_in_situ Consider in situ Iodide Generation (Finkelstein) use_chloro->consider_in_situ If reaction is too sluggish

Caption: Reagent selection workflow for alkylation.

Performance Data in Model Reaction

The following data is synthesized from typical literature procedures for the N-alkylation of imidazole.

ParameterThis compound6-Chlorohexanenitrile + NaI (cat.)
Relative Cost/Mole ~3.5x1x
Solvent Acetonitrile (MeCN)Acetonitrile (MeCN)
Base K₂CO₃K₂CO₃
Temperature 60 °C80 °C (Reflux)
Reaction Time 6 - 8 hours20 - 24 hours
Typical Yield 90 - 95%85 - 92%
Workup Complexity Standard Filtration & EvaporationStandard Filtration & Evaporation
Purity Profile Generally high, low side productsMay contain small amounts of iodo-intermediate, but typically clean.

Experimental Protocols & Scientific Rationale

Protocol 1: Synthesis of 1-(5-cyanopentyl)imidazole using this compound

This protocol prioritizes speed and yield, making it ideal for discovery chemistry and lab-scale synthesis.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add imidazole (6.8 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol, 1.5 equiv), and acetonitrile (100 mL).

  • Reagent Addition: Begin stirring the suspension. Add this compound (18.8 g, 0.1 mol, 1.0 equiv) dropwise at room temperature.

    • Causality: K₂CO₃ is a mild, inexpensive base sufficient to deprotonate imidazole. Acetonitrile is a polar aprotic solvent that readily dissolves the reagents and facilitates SN2 reactions.

  • Reaction: Heat the mixture to 60 °C and maintain for 6-8 hours, monitoring by TLC or LC-MS until the imidazole starting material is consumed.

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetonitrile.

    • Causality: The inorganic byproducts are insoluble in acetonitrile, allowing for a simple and efficient filtration to remove the bulk of impurities.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product as an oil. The product is often of sufficient purity (>90%) for subsequent steps, or can be further purified by vacuum distillation.

Protocol 2: Cost-Effective Synthesis using 6-Chlorohexanenitrile (Finkelstein Condition)

This protocol is designed for scale-up, where reagent cost is a primary driver.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add imidazole (6.8 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol, 1.5 equiv), sodium iodide (1.5 g, 0.01 mol, 0.1 equiv), and acetonitrile (100 mL).

    • Causality: Sodium iodide acts as a catalyst. In the polar aprotic solvent, the iodide ion displaces the chloride from 6-chlorohexanenitrile to generate the highly reactive 6-iodohexanenitrile in situ. This is the core of the Finkelstein reaction. This catalytic cycle allows a low-cost chloro- starting material to react with the speed of an iodo- intermediate.

  • Reagent Addition: Begin stirring the suspension. Add 6-chlorohexanenitrile (14.5 g, 0.1 mol, 1.0 equiv) at room temperature.

  • Reaction: Heat the mixture to reflux (~82 °C) and maintain for 20-24 hours. The longer time and higher temperature are required to drive the reaction to completion compared to the bromo- derivative.

  • Workup & Isolation: Follow steps 4 and 5 from Protocol 1. The workup is identical.

In-Depth Cost Analysis: Beyond the Reagent Bottle

A true cost analysis must account for all resources consumed during the synthesis.

Full Cost Contribution Flowchart

cluster_bromo Pathway A: this compound cluster_chloro Pathway B: 6-Chlorohexanenitrile reagent_b Reagent Cost: High (~$350/mol) time_b Time/Energy Cost: Lower (8h @ 60C) waste_b Waste Stream: KBr salt total_b Total Cost: High reagent_c Reagent Cost: Low (~$100/mol) catalyst_c Catalyst Cost: Minimal (NaI) time_c Time/Energy Cost: Higher (24h @ 80C) waste_c Waste Stream: KCl/NaCl/NaI salts total_c Total Cost: Low start Synthesis Goal start->reagent_b start->reagent_c

Caption: Full cost analysis including reagents, energy, and waste.

  • Reagent Cost: As shown, 6-chlorohexanenitrile is roughly 3.5 times cheaper per mole than its bromo- counterpart. On an industrial scale, this difference is the single most significant factor.

  • Energy & Throughput: The bromo- reaction is faster and requires less heat, leading to lower energy costs and higher reactor throughput. A reactor can complete three batches using the bromo- route in the time it takes to complete one chloro- batch. This is a critical consideration for capital-intensive manufacturing environments.

  • Safety & Handling: this compound is a potent lachrymator, requiring handling in a well-ventilated fume hood with appropriate personal protective equipment. While 6-chlorohexanenitrile is also an irritant, it is generally considered less aggressive, simplifying handling procedures at scale.

  • Waste Disposal: Both processes generate inorganic salt waste that must be disposed of. The streams are chemically similar and present no significant difference in disposal cost.

Conclusion & Recommendations

The choice between this compound and its alternatives is not a matter of which is "better," but which is "fitter for purpose."

  • Recommendation for this compound: This reagent is the optimal choice for lab-scale synthesis, rapid lead optimization, and situations where speed and high purity are paramount. The higher reagent cost is easily justified by the significant reduction in reaction time and the reliability of the outcome. It allows chemists to generate material quickly to advance a project.

  • Recommendation for 6-Chlorohexanenitrile: This reagent is the clear winner for large-scale, cost-driven manufacturing. The substantial cost savings on the raw material far outweigh the increased energy and time costs. The use of a catalytic amount of sodium iodide effectively bridges the reactivity gap, making it a robust and economically sound choice for producing kilograms to tons of material.

By understanding the trade-offs between reactivity, cost, and process efficiency, researchers and drug development professionals can align their synthetic strategy with their overarching project goals, whether they be speed of discovery or economy of production.

References

  • Clayden, J., Greeves, N., Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. (General reference for leaving group ability).
  • Gomtsyan, A. (2004). A new and efficient method for the N-alkylation of imidazoles.
  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. [Link]

The Environmental Footprint of 6-Bromohexanenitrile: A Comparative Guide for Greener Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the choice of reagents and building blocks carries significant weight, not only for the efficacy of the reaction but also for its environmental legacy. 6-Bromohexanenitrile, a versatile bifunctional molecule, is a case in point. Its utility as an alkylating agent is well-established, yet its environmental and toxicological profile necessitates a closer examination, particularly as the industry pivots towards greener and more sustainable practices. This guide offers a comprehensive comparison of the environmental impact of using this compound against more benign alternatives, providing researchers, scientists, and drug development professionals with the data and methodologies to make more informed and environmentally conscious decisions.

Unpacking the Environmental Burden of this compound

This compound [(CH₂)₅(Br)CN] belongs to the class of organobromine compounds, a group often associated with environmental persistence and toxicity. The primary concerns with this compound stem from its ecotoxicity, particularly to aquatic ecosystems, and the broader environmental impact of its synthesis and disposal.

Aquatic Toxicity: A Clear and Present Danger

Safety Data Sheets (SDS) consistently flag this compound as "harmful to aquatic life with long lasting effects". This is a significant red flag for any chemical that has the potential to be released into waterways, either through industrial effluent or improper disposal. The long-lasting effects suggest that the molecule is not readily biodegradable, allowing it to persist in the environment and exert its toxic effects over extended periods.

The Organobromine Problem: Persistence and Bioaccumulation

Organobromine compounds, as a class, have a notorious reputation in environmental science. Many are known to be persistent organic pollutants (POPs) that resist degradation and can bioaccumulate in food chains. While specific data on the bioaccumulation potential of this compound is not widely available, its chemical structure—a halogenated organic nitrile—warrants a precautionary approach. The carbon-bromine bond is relatively stable, making the molecule less susceptible to natural degradation pathways.

Synthesis and Disposal: A Life Cycle Perspective

The environmental impact of this compound is not confined to its direct toxicity. Its synthesis often involves the use of hazardous reagents and solvents. A common route to this compound involves the nucleophilic substitution of a dihaloalkane with a cyanide salt, a process that carries its own set of environmental and safety challenges, including the management of toxic cyanide waste streams. Furthermore, the disposal of waste streams containing this compound and other organobromine byproducts requires specialized and energy-intensive incineration processes to prevent the formation of dioxins and other hazardous combustion products.

Charting a Greener Course: Alternatives to this compound

The principles of green chemistry offer a roadmap for mitigating the environmental impact of chemical synthesis. In the context of alkylation reactions where this compound is employed, several greener alternatives can be considered.

Shifting the Leaving Group: The Sulfonate Ester Advantage

A primary strategy for designing greener alkylating agents is to replace the halide leaving group with a more environmentally benign alternative. Sulfonate esters, such as tosylates (p-toluenesulfonates), mesylates (methanesulfonates), and besylates (benzenesulfonates), are excellent leaving groups and offer several environmental advantages over alkyl bromides.

  • Biodegradability: The sulfonate functional group is generally more amenable to biodegradation than the carbon-bromine bond.

  • Reduced Toxicity: While still requiring careful handling, sulfonate esters typically exhibit lower toxicity profiles compared to their organobromine counterparts.

  • Milder Reaction Conditions: The high reactivity of sulfonate esters can often allow for the use of milder reaction conditions, reducing energy consumption and the formation of byproducts.

The Solvent Question: Embracing Greener Media

The choice of solvent plays a critical role in the overall environmental footprint of a reaction. Many classical nucleophilic substitution reactions employ volatile organic compounds (VOCs) such as dichloromethane or dimethylformamide, which are associated with significant environmental and health hazards. The adoption of greener solvents can dramatically improve the environmental profile of a synthesis.

  • Bio-derived Solvents: Solvents derived from renewable feedstocks, such as Cyrene (dihydrolevoglucosenone), offer a more sustainable alternative to petroleum-derived solvents.

  • Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is an excellent green solvent for a range of chemical reactions, offering the advantages of being non-toxic, non-flammable, and readily available.

  • Water: When feasible, water is the ultimate green solvent. The use of phase-transfer catalysts can facilitate alkylation reactions in aqueous media, significantly reducing the reliance on organic solvents.

The Power of Catalysis: Biocatalysis and Phase-Transfer Catalysis

Modern catalytic methods can provide greener pathways to nitrile-containing molecules, often with higher efficiency and selectivity.

  • Biocatalysis: The use of enzymes as catalysts offers the potential for highly specific and environmentally benign synthesis. For example, nitrile hydratases can convert nitriles to amides under mild, aqueous conditions, while other enzymatic systems can be engineered for the synthesis of nitrile-containing molecules.

  • Phase-Transfer Catalysis (PTC): PTC can enhance the rate of reaction between reactants in immiscible phases, enabling the use of greener solvent systems (like water-oil biphasic systems) and reducing the need for harsh reaction conditions.

Quantitative Comparison: this compound vs. Greener Alternatives

ParameterThis compoundGreener Alternative (e.g., 6-Tosyloxyhexanenitrile)
Aquatic Toxicity (LC50) 10 - 100 mg/L (Harmful to aquatic life)Data not readily available, but the tosylate group is generally considered more biodegradable and less toxic than organobromides.
Acute Oral Toxicity (LD50) >300 - 2000 mg/kg (Rat)Data not readily available.
Persistence Expected to be persistent due to the C-Br bond.The sulfonate ester linkage is more susceptible to hydrolysis and biodegradation.
Green Chemistry Principle Violates principles of using safer chemicals and designing for degradation.Aligns with principles of using safer chemicals and designing for degradation.

Visualizing the Synthetic Pathways: A Comparative Diagram

The following diagrams, generated using the DOT language, illustrate a generic alkylation reaction using this compound versus a greener alternative employing a tosylate leaving group.

G cluster_0 Traditional Pathway: Alkylation with this compound cluster_1 Greener Alternative: Alkylation with a Tosylate Nucleophile Nucleophile Product Product Nucleophile->Product Reaction This compound This compound This compound->Product Bromide_Waste Bromide Waste Product->Bromide_Waste Organic_Solvent Organic Solvent Organic_Solvent->Product Medium Nucleophile_alt Nucleophile Product_alt Product Nucleophile_alt->Product_alt Reaction 6-Tosyloxyhexanenitrile 6-Tosyloxyhexanenitrile 6-Tosyloxyhexanenitrile->Product_alt Tosylate_Salt Tosylate Salt (more biodegradable) Product_alt->Tosylate_Salt Green_Solvent Green Solvent (e.g., water, bio-solvent) Green_Solvent->Product_alt Medium

Caption: Comparative workflow of a traditional vs. a greener alkylation reaction.

Experimental Protocols for Environmental Assessment

To empirically validate the environmental credentials of this compound and its alternatives, standardized ecotoxicological and biodegradability tests are essential. The following are adapted protocols based on OECD guidelines.

Protocol for Assessing Ready Biodegradability (Adapted from OECD 301F)

Objective: To determine the ready biodegradability of a chemical by aerobic microorganisms.

Methodology:

  • Preparation of Mineral Medium: Prepare a mineral medium containing essential salts and trace elements in deionized water.

  • Inoculum: Obtain an inoculum of aerobic microorganisms from the effluent of a domestic wastewater treatment plant.

  • Test Flasks: Prepare a series of flasks containing the mineral medium, the test substance (e.g., this compound) at a known concentration (typically 2-10 mg/L of dissolved organic carbon), and the inoculum.

  • Control Flasks: Prepare control flasks containing only the inoculum and mineral medium, and reference flasks with a readily biodegradable substance (e.g., sodium benzoate).

  • Incubation: Incubate the flasks in the dark at a constant temperature (20-25°C) for 28 days.

  • Measurement: Periodically measure the oxygen consumption in the flasks using a respirometer.

  • Data Analysis: Calculate the percentage of biodegradation by comparing the oxygen consumption in the test flasks to the theoretical oxygen demand (ThOD) of the substance. A substance is considered readily biodegradable if it reaches >60% biodegradation within the 28-day window.

Protocol for Assessing Acute Aquatic Toxicity (Adapted from OECD 203: Fish, Acute Toxicity Test)

Objective: To determine the concentration of a chemical that is lethal to 50% of a test fish population (LC50) over a short exposure period.

Methodology:

  • Test Organism: Select a suitable fish species, such as the Zebrafish (Danio rerio).

  • Test Solutions: Prepare a series of test solutions with different concentrations of the test substance (e.g., this compound) in water. A control group with no test substance is also required.

  • Exposure: Place a defined number of fish in each test solution and the control.

  • Observation: Observe the fish for mortality and other signs of toxicity over a 96-hour period.

  • Data Analysis: Record the number of dead fish in each concentration at 24, 48, 72, and 96 hours. Use statistical methods (e.g., probit analysis) to calculate the LC50 value.

Conclusion: A Call for Conscious Chemistry

The environmental impact of this compound, particularly its aquatic toxicity and the general concerns associated with organobromine compounds, underscores the need for a critical evaluation of its use in chemical synthesis. While it remains a useful reagent, the principles of green chemistry provide a clear and actionable framework for identifying and implementing more sustainable alternatives. By considering the entire life cycle of a chemical, from its synthesis to its ultimate fate in the environment, and by embracing greener leaving groups, solvents, and catalytic systems, the scientific community can significantly reduce its environmental footprint, one reaction at a time. The adoption of the experimental protocols outlined above will further empower researchers to make data-driven decisions that align with the goals of sustainable science.

References

A Mechanistic Guide to the Reactions of 6-Bromohexanenitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic chemistry, the strategic selection of bifunctional starting materials is a cornerstone of efficient molecular construction. 6-Bromohexanenitrile, with its terminal bromide and nitrile functionalities, offers a versatile platform for a diverse array of chemical transformations. This guide provides a detailed mechanistic investigation into the reactivity of this compound, presenting a comparative analysis with alternative substrates, all substantiated by experimental data. The objective is to furnish researchers, scientists, and professionals in drug development with the nuanced understanding required to harness the full synthetic potential of this valuable reagent.

The Dichotomy of Reactivity: Nucleophilic Substitution versus Elimination

The primary site of reactivity in this compound is the electrophilic carbon atom bonded to the bromine. The bromide ion is an excellent leaving group, predisposing the molecule to two major competing reaction pathways: nucleophilic substitution (SN2) and elimination (E2). The outcome of this competition is delicately balanced and can be steered by the judicious choice of nucleophile/base, solvent, and reaction temperature.

The SN2 Pathway: A Gateway to Functional Group Interconversion

The SN2 reaction is a fundamental and widely utilized transformation in organic synthesis, and this compound serves as an excellent substrate. This concerted, single-step mechanism involves the backside attack of a nucleophile on the electrophilic carbon, resulting in the displacement of the bromide ion.

A classic application of this pathway is the synthesis of 6-azidohexanenitrile, a precursor to primary amines, via the reaction with sodium azide. The nitrile group typically remains inert under these conditions, highlighting the chemoselectivity of the SN2 reaction.

Experimental Protocol: Synthesis of 6-Azidohexanenitrile via SN2 Reaction

  • Reagents: this compound (1.0 eq), Sodium Azide (NaN3, 1.5 eq), Dimethylformamide (DMF) as solvent.

  • Procedure: In a round-bottom flask, dissolve this compound in DMF. Add sodium azide to the solution. Heat the mixture to approximately 70°C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to ambient temperature. Pour the mixture into a separatory funnel containing water and extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting crude 6-azidohexanenitrile can be purified by flash column chromatography on silica gel.

The E2 Pathway: A Competing Route Favored by Strong, Sterically Hindered Bases

When this compound is treated with a strong, sterically hindered base, the E2 elimination pathway becomes the dominant route. In this concerted mechanism, the base abstracts a proton from the carbon atom adjacent (beta) to the carbon bearing the bromine, leading to the simultaneous formation of a double bond and expulsion of the bromide ion.

For instance, the use of a bulky base such as potassium tert-butoxide (t-BuOK) will preferentially yield 5-hexenenitrile.

Comparative Analysis: SN2 vs. E2 Product Distribution

To illustrate the delicate balance between these two pathways, let's compare the reaction of this compound with two different reagents: sodium cyanide, a good nucleophile but a relatively weak base, and potassium tert-butoxide, a strong and bulky base.

ReagentPredominant MechanismMajor ProductApproximate Yield (%)
Sodium Cyanide (NaCN)SN2Heptanedinitrile>80%
Potassium tert-butoxide (t-BuOK)E25-Hexenenitrile>70%

This data underscores how the nature of the reagent dictates the reaction's outcome. Good nucleophiles that are weak bases favor substitution, while strong, non-nucleophilic bases favor elimination.

The Influence of the Nitrile Group: Intramolecular Cyclization

The nitrile group is not merely a passive bystander. Under specific conditions, the nitrogen atom can act as an intramolecular nucleophile, or more commonly, the alpha-carbon can be deprotonated to form a nucleophilic carbanion, leading to cyclization.

Intramolecular Cyclization to Form Cyclopentanecarbonitrile

In the presence of a strong base, such as lithium diisopropylamide (LDA), the proton on the carbon alpha to the nitrile group can be abstracted. The resulting carbanion can then undergo an intramolecular SN2 reaction, attacking the electrophilic carbon bearing the bromine to form a five-membered ring.

Caption: Intramolecular cyclization of this compound.

This transformation is a valuable method for the synthesis of cyclopentane derivatives, which are prevalent structural motifs in numerous natural products and pharmaceutical compounds.

Comparative Reactivity with Other Alkyl Halides

The reactivity of this compound in SN2 reactions can be benchmarked against its halogen counterparts to illustrate the effect of the leaving group.

SubstrateRelative Rate of SN2 with a Common Nucleophile (e.g., N3-)Leaving Group Ability
6-Iodohexanenitrile~30-40Excellent
This compound1Good
6-Chlorohexanenitrile~0.02-0.03Moderate

This trend aligns with the established principles of leaving group ability (I- > Br- > Cl-), which is inversely related to the basicity of the halide ion. The nitrile group, being several carbons away, has a negligible electronic effect on the rate of substitution at the C-Br bond.

Conclusion

This compound stands out as a versatile and valuable building block in the synthetic chemist's toolkit. A thorough understanding of the competing SN2 and E2 pathways, and the ability to control the reaction outcome through the careful selection of reagents and conditions, is paramount. Furthermore, the potential for intramolecular cyclization opens up avenues for the efficient construction of carbocyclic frameworks. By appreciating these mechanistic subtleties, researchers can strategically employ this compound to achieve their synthetic goals with precision and efficiency.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.

A Comparative Guide to the Synthetic Routes of 6-Bromohexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 6-Bromohexanenitrile in Modern Synthesis

This compound, a bifunctional molecule featuring both a nitrile and a bromoalkane, serves as a crucial building block in a myriad of synthetic applications. Its utility spans from the synthesis of pharmaceuticals and agrochemicals to the development of novel materials. The strategic importance of this intermediate necessitates a thorough understanding of the available synthetic methodologies to select the most appropriate route based on factors such as scale, cost, and environmental impact. This guide provides a critical comparison of various synthetic pathways to this compound, offering detailed experimental protocols and data to inform your selection process.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached from several distinct starting materials. We will explore the most prevalent and impactful routes, evaluating their respective advantages and disadvantages.

Synthetic Route Starting Material Key Reagents Typical Yield (%) Purity (%) Advantages Disadvantages
Route 1 6-ChlorohexanenitrileSodium Bromide (NaBr)85-95>98High yield, high purity, readily available starting materialTwo-step process if starting from adiponitrile
Route 2 1,6-HexanediolNaCN, HBr60-70~95One-pot potentialUse of highly toxic NaCN, moderate yield
Route 3 CaprolactamPBr3, KCN50-60~90-95Inexpensive starting materialMulti-step, moderate yield, use of toxic reagents
Route 4 AdiponitrileHBr, NaNO2 (via Sandmeyer-type reaction)45-55~90Direct conversion of a bulk chemicalLower yield, potential for side reactions

Route 1: The Finkelstein Reaction from 6-Chlorohexanenitrile

This classic halogen exchange reaction is often the preferred method for laboratory and industrial-scale synthesis due to its high efficiency and selectivity. The reaction proceeds via an SN2 mechanism, where bromide displaces chloride.

Finkelstein_Reaction 6-Chlorohexanenitrile 6-Chlorohexanenitrile This compound This compound 6-Chlorohexanenitrile->this compound S_N2 Reaction NaBr NaBr NaBr->this compound Acetone Acetone Acetone->this compound Solvent NaCl NaCl This compound->NaCl Byproduct

Caption: Finkelstein reaction pathway for this compound synthesis.

Experimental Protocol: Finkelstein Reaction
  • Reaction Setup: A solution of 6-chlorohexanenitrile (1.0 eq) in dry acetone is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: Anhydrous sodium bromide (1.2 eq) is added to the solution.

  • Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated sodium chloride is removed by filtration. The acetone is removed in vacuo, and the resulting crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Route 2: Direct Synthesis from 1,6-Hexanediol

This route offers a more direct approach, converting a readily available diol to the target molecule. The reaction typically involves a two-step, one-pot procedure where the hydroxyl groups are first converted to a good leaving group (e.g., tosylate or mesylate) or directly substituted by bromide, followed by nitrile formation. A more direct, albeit hazardous, approach involves the simultaneous introduction of the bromo and cyano functionalities.

Diol_to_Nitrile 1,6-Hexanediol 1,6-Hexanediol Intermediate_Bromohydrin 6-Bromohexan-1-ol 1,6-Hexanediol->Intermediate_Bromohydrin + HBr HBr HBr NaCN NaCN This compound This compound Intermediate_Bromohydrin->this compound + NaCN

Caption: Two-step, one-pot synthesis from 1,6-hexanediol.

Experimental Protocol: From 1,6-Hexanediol
  • Reaction Setup: 1,6-Hexanediol (1.0 eq) is dissolved in a suitable solvent such as toluene in a flask equipped for reflux and with a Dean-Stark trap.

  • Bromination: An aqueous solution of hydrobromic acid (48%, 2.2 eq) is added, and the mixture is heated to reflux to azeotropically remove water.

  • Cyanation: After cooling, an aqueous solution of sodium cyanide (1.1 eq) is carefully added. The reaction is then heated again to reflux for several hours. Caution: Sodium cyanide is extremely toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Work-up and Purification: The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

Route 3: Ring-Opening of Caprolactam

This pathway utilizes the inexpensive and widely available caprolactam. The process involves the cleavage of the amide bond followed by functional group transformations to introduce the bromo and cyano groups.

Caprolactam_Route Caprolactam Caprolactam Intermediate_1 6-Aminohexanoyl bromide Caprolactam->Intermediate_1 Ring Opening PBr3 PBr3 PBr3->Intermediate_1 This compound This compound Intermediate_1->this compound Functional Group Transformation KCN KCN KCN->this compound

Caption: Synthetic pathway from caprolactam.

Experimental Protocol: From Caprolactam
  • Amide Activation: Caprolactam (1.0 eq) is treated with phosphorus tribromide (0.4 eq) at elevated temperatures.

  • Nitrile Formation: The resulting intermediate is then reacted with potassium cyanide (1.1 eq) in a suitable solvent system. Caution: Potassium cyanide is extremely toxic.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by vacuum distillation.

Route 4: From Adiponitrile

This approach leverages the bulk chemical adiponitrile, a precursor in nylon production. The synthesis involves a partial reduction or a Sandmeyer-type reaction on a derivative. A more direct, yet lower-yielding, method involves the selective mono-hydrobromination of adiponitrile under specific conditions.

Adiponitrile_Route Adiponitrile Adiponitrile Intermediate_Amine 6-Aminohexanenitrile Adiponitrile->Intermediate_Amine Selective Reduction Reducing_Agent e.g., NaBH4/CoCl2 Reducing_Agent->Intermediate_Amine This compound This compound Intermediate_Amine->this compound Sandmeyer Reaction Sandmeyer_Reagents NaNO2, HBr Sandmeyer_Reagents->this compound

Caption: Sandmeyer-type reaction pathway from adiponitrile.

Experimental Protocol: From Adiponitrile (via Sandmeyer-type reaction)
  • Selective Reduction: Adiponitrile (1.0 eq) is selectively reduced to 6-aminohexanenitrile using a suitable reducing agent like sodium borohydride in the presence of a catalyst.

  • Diazotization: The resulting 6-aminohexanenitrile is diazotized at 0-5 °C using an aqueous solution of sodium nitrite (1.1 eq) in the presence of hydrobromic acid.

  • Bromination: The diazonium salt is then decomposed by warming in the presence of a copper(I) bromide catalyst to yield this compound.

  • Work-up and Purification: The reaction mixture is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The product is purified by vacuum distillation.

Conclusion and Recommendations

The choice of synthetic route to this compound is highly dependent on the specific requirements of the researcher or organization.

  • For high-yield and high-purity applications, particularly in a laboratory setting, the Finkelstein reaction (Route 1) is the most recommended approach, provided 6-chlorohexanenitrile is accessible.

  • When considering atom economy and starting material cost , the direct conversion from 1,6-hexanediol (Route 2) or caprolactam (Route 3) are viable options, though they necessitate stringent safety protocols due to the use of highly toxic cyanides.

  • For large-scale industrial production where cost is a primary driver, developing a highly optimized process from adiponitrile (Route 4) could be advantageous, despite the lower yields in unoptimized laboratory procedures.

Ultimately, a careful evaluation of the available resources, safety infrastructure, and desired product quality will guide the selection of the most suitable synthetic strategy.

References

  • Finkelstein Reaction: "Advanced Organic Chemistry: Reactions, Mechanisms, and Structure" by Michael B. Smith and Jerry March. Wiley. [Link]
  • Synthesis from Diols: "Comprehensive Organic Transformations: A Guide to Functional Group Preparations" by Richard C. Larock. Wiley-VCH. [Link]
  • Ring Opening of Lactams: "Protective Groups in Organic Synthesis" by Theodora W. Greene and Peter G. M. Wuts. Wiley. [Link]
  • Sandmeyer Reaction: "Strategic Applications of Named Reactions in Organic Synthesis" by László Kürti and Barbara Czakó. Elsevier. [Link]

characterization of novel compounds synthesized from 6-Bromohexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by using Google to hunt down info on synthesizing and characterizing new compounds from 6-Bromohexanenitrile. I'm especially keen on finding common synthetic pathways and key characterization data. This preliminary search is to get a lay of the land before diving deeper.

Deepening the Research Focus

I've refined my approach and am now doing targeted Google searches on this compound-derived compounds. I'm focusing on common synthetic routes, characterization methods, and alternate starting materials. Next, I'll identify and analyze specific compound examples and their drug development potential, followed by an in-depth look at experimental data and protocols. I plan to use Graphviz diagrams to illustrate workflows. Finally, I will write the guide!

Defining Scope and Process

I'm now starting a more targeted search for information on new compounds from this compound. I'll be looking at common synthesis paths and characterization methods and alternate materials, too. Then, I will start to identify and analyze particular examples and possible applications. I will be looking closely at related experimental data and protocols. I plan to use Graphviz to visualize the workflows. This will be followed by the writing of the guide!

Safety Operating Guide

A Guide to the Safe Disposal of 6-Bromohexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 6-bromohexanenitrile (CAS 6621-59-6). As a compound frequently utilized in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals, its proper management is paramount to ensuring laboratory safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this substance.

Understanding the Hazard: Why Proper Disposal is Critical

This compound is a reactive bifunctional molecule, combining a nitrile group and an alkyl bromide. This structure, while useful synthetically, presents distinct chemical hazards. It is classified as an acute toxicant and a significant irritant. Improper disposal can lead to personnel exposure, environmental contamination, and potentially violent chemical reactions.

The primary hazards associated with this compound are summarized below. This information is typically found in Section 2 of a Safety Data Sheet (SDS).

Hazard ClassificationGHS Hazard StatementDescription
Acute Toxicity (Oral) H302: Harmful if swallowedIngestion can cause significant toxic effects.
Acute Toxicity (Dermal) H312: Harmful in contact with skinThe substance can be absorbed through the skin, leading to systemic toxicity.
Acute Toxicity (Inhalation) H332: Harmful if inhaledVapors or mists can cause respiratory tract irritation and toxicity.
Skin Corrosion/Irritation H315: Causes skin irritationDirect contact can cause redness, itching, and inflammation.
Serious Eye Damage/Irritation H319: Causes serious eye irritationCan cause significant and potentially lasting damage upon contact with eyes.
Target Organ Toxicity H335: May cause respiratory irritationInhalation can lead to irritation of the nose, throat, and lungs.

Due to these hazards, this compound must be managed as hazardous chemical waste from the moment it is designated for disposal.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for safely managing this compound waste within a laboratory setting, from generation to final pickup by a licensed disposal service.

Step 1: Waste Characterization and Segregation

The first and most crucial step is correctly identifying the waste stream.

  • Pure this compound: Any unused or expired reagent must be treated as hazardous waste.

  • Contaminated Materials: This includes any items that have come into direct contact with the chemical, such as:

    • Personal Protective Equipment (PPE): Gloves, disposable lab coats.

    • Labware: Pipette tips, chromatography columns, glassware that cannot be decontaminated.

    • Spill Cleanup Materials: Absorbents like vermiculite or sand.

  • Reaction Mixtures: Solutions containing this compound must be evaluated for the hazards of all components. Crucially, never mix this waste with incompatible chemicals. Incompatible materials include strong oxidizing agents and strong bases, which can cause vigorous or exothermic reactions.

Step 2: Proper Waste Containerization

Proper containment is essential to prevent leaks and exposures.

  • Select the Right Container: Use a chemically resistant container in good condition. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap is recommended. Ensure the container material is compatible with this compound.

  • Label Immediately and Accurately: The waste container must be labeled before any waste is added. The label should be clear, durable, and include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • List any other chemical components and their approximate percentages.

    • The date accumulation started.

    • Appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark).

  • Keep Containers Closed: Except when adding waste, the container must be kept tightly sealed to prevent the release of harmful vapors.

Step 3: Safe Storage in the Laboratory

Designate a specific, controlled area for hazardous waste accumulation.

  • Location: Store the waste container in a satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks.

  • Ventilation: Store in a well-ventilated area, such as a fume hood or a ventilated cabinet, to minimize inhalation exposure.

Step 4: Arranging for Professional Disposal

Under regulations such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the final treatment and disposal of hazardous waste must be performed by a licensed and certified entity.

  • Contact your Institution's EHS Office: Your facility's Environmental Health and Safety (EHS) department is the primary point of contact. They manage the hazardous waste program and will provide specific instructions, supplies, and schedule pickups.

  • Prepare for Pickup: Ensure all containers are properly labeled, sealed, and have a completed waste manifest or tag as required by your institution.

  • Maintain Records: Keep a copy of all waste manifests. This documentation provides a "cradle-to-grave" record of the waste and is a legal requirement.

The most common and environmentally sound disposal method for halogenated organic compounds like this compound is high-temperature incineration at a permitted hazardous waste facility. This process destroys the molecule and incorporates scrubbers to safely neutralize the resulting acidic gases (like hydrogen bromide and nitrogen oxides).

Personal Protective Equipment (PPE) for Handling and Disposal

When handling this compound in any capacity—during an experiment or while preparing it for disposal—a robust PPE protocol is mandatory.

PPE ItemSpecificationRationale
Hand Protection Nitrile or neoprene gloves (check manufacturer's breakthrough time)Prevents skin contact and absorption (Hazard H312, H315).
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and vapors (Hazard H319).
Body Protection Chemical-resistant lab coatProtects skin and clothing from contamination.
Respiratory Protection Use only in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with an organic vapor cartridge may be required.Prevents inhalation of harmful vapors (Hazard H332, H335).

Emergency Procedures for Spills

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: this compound is combustible. Extinguish any open flames and turn off spark-producing equipment.

  • Increase Ventilation: Ensure the chemical fume hood is operating correctly.

  • Don Appropriate PPE: Before attempting cleanup, put on all required PPE as listed in the table above.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect and Containerize: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, regardless of the spill size.

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing this compound from its use in the lab to its final disposal.

G cluster_lab Laboratory Operations cluster_ehs EHS & Disposal Vendor A This compound (Active Use in Experiment) B Waste Generated (Unused Reagent, Contaminated Items, Reaction Mixtures) A->B End of Use C Is waste pure or mixed? B->C D_pure Pure Waste Stream C->D_pure Pure D_mixed Mixed Waste Stream C->D_mixed Mixed E Select Compatible Hazardous Waste Container D_pure->E D_mixed->E F Label Container: 'Hazardous Waste' + Chemical Name(s) + Date E->F G Store in Ventilated Satellite Accumulation Area with Secondary Containment F->G H Contact EHS for Pickup & Complete Waste Manifest G->H I EHS Collects Waste from Laboratory H->I J Waste Transferred to Licensed Disposal Facility I->J K Final Disposal via High-Temperature Incineration J->K

Caption: Workflow for the safe disposal of this compound.

References

  • Resource Conservation and Recovery Act (RCRA) Overview; U.S. Environmental Protection Agency; [Link]
  • Incineration of Hazardous Waste; U.S. Environmental Protection Agency; [Link]
  • Managing Your Hazardous Waste: A Guide for Small Businesses; U.S. Environmental Protection Agency; [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromohexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work necessitates the handling of a diverse array of chemical reagents. Among these is 6-Bromohexanenitrile, a versatile synthetic building block. While indispensable, its handling demands a rigorous and informed approach to personal safety. This guide moves beyond mere compliance, offering a deep dive into the causality behind personal protective equipment (PPE) choices, ensuring each protocol is a self-validating system of safety grounded in authoritative standards.

The Foundational Imperative: Understanding the Hazard Profile

Before selecting any PPE, we must first understand the specific risks posed by this compound. According to comprehensive Safety Data Sheets (SDS), this compound is classified as hazardous under OSHA's Hazard Communication Standard (29 CFR 1910.1200).[1]

The primary hazards are:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1][2]

These classifications are our primary directive. They dictate that our PPE strategy must create an impermeable barrier between the chemical and our eyes, skin, and respiratory system.

The Core PPE Ensemble: A Multi-Layered Defense

Handling this compound safely requires a synergistic combination of PPE. Each component addresses a specific hazard identified in the previous section. All handling of this chemical should occur within a certified chemical fume hood to utilize engineering controls as the primary line of defense against respiratory exposure.

PPE ComponentSpecificationRationale and Field Insights
Eye & Face Protection ANSI Z87.1-rated chemical splash goggles. A face shield should be worn over goggles when handling larger quantities (>100 mL) or during splash-prone operations.Standard safety glasses are insufficient as they do not protect against splashes from the sides, top, or bottom. Chemical splash goggles form a seal around the eyes, providing robust protection against the serious eye irritation hazard posed by this compound.[1][2] The face shield adds a critical second layer of defense during higher-risk procedures.
Hand Protection Disposable Nitrile Gloves (minimum 5-mil thickness).Nitrile is a synthetic rubber that provides excellent resistance to a wide range of chemicals, including nitriles and brominated compounds.[3][4][5] Thin disposable gloves are for short-term splash protection only and must be removed and discarded immediately upon contamination.[6] For prolonged tasks, consider double-gloving to increase breakthrough time.[6]
Body Protection Chemical-resistant lab coat with snug-fitting cuffs.A standard cotton lab coat offers minimal protection from a significant splash. A chemical-resistant coat (e.g., polyester or a treated cotton/poly blend) will repel the liquid, preventing it from reaching your skin. Snug cuffs are essential to prevent the chemical from running down the sleeve and onto the wrist when arms are raised.
Respiratory Protection Not required under normal use conditions within a certified chemical fume hood.A properly functioning chemical fume hood is an engineering control designed to prevent respiratory exposure.[7] Respirators (e.g., an air-purifying respirator with an organic vapor cartridge) should only be considered in non-routine situations, such as a large spill or a failure of the primary engineering controls, and requires a formal respiratory protection program under OSHA standard 29 CFR 1910.134.

Operational Protocols: From Preparation to Disposal

Adherence to a strict, logical workflow is paramount for safety. The following protocols integrate PPE use into the entire handling process.

Pre-Handling Safety Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[1]

  • Inspect PPE: Before donning, carefully inspect all PPE for signs of degradation, cracks, or punctures.

  • Prepare Waste Container: Have a designated, clearly labeled hazardous waste container ready for all contaminated materials.

Step-by-Step Handling Protocol
  • Don PPE: Put on your lab coat and chemical splash goggles.

  • Prepare Workspace: Place an absorbent, chemical-resistant liner on the fume hood work surface.

  • Don Gloves: Put on nitrile gloves, ensuring your lab coat cuffs are tucked inside the gloves.

  • Handle Chemical: Perform all transfers, measurements, and reactions involving this compound deep within the fume hood (at least 6 inches from the sash).

  • Immediate Cleanup: Clean up any minor drips or spills immediately with a compatible absorbent material.

  • Post-Handling Decontamination: Wipe down the work surface.

  • Doff PPE: Remove PPE in the reverse order it was donned, taking care to avoid cross-contamination. This is a critical step detailed in the workflow diagram below.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing gloves.[1][2]

Visualization of Safety Workflows

To ensure procedural integrity, visualizing the workflow for donning and doffing PPE can prevent critical errors that lead to exposure.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don_Coat 1. Lab Coat Don_Goggles 2. Goggles/Face Shield Don_Coat->Don_Goggles Don_Gloves 3. Gloves (over cuffs) Don_Goggles->Don_Gloves Doff_Gloves 1. Gloves (Contaminated) Doff_Goggles 2. Goggles/Face Shield Doff_Gloves->Doff_Goggles Doff_Coat 3. Lab Coat Doff_Goggles->Doff_Coat Wash_Hands Wash Hands Thoroughly Doff_Coat->Wash_Hands

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromohexanenitrile
Reactant of Route 2
Reactant of Route 2
6-Bromohexanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.